molecular formula C9H6N4O4 B1437386 2-(1H-tetrazol-1-yl)terephthalic acid CAS No. 1010915-67-9

2-(1H-tetrazol-1-yl)terephthalic acid

Cat. No.: B1437386
CAS No.: 1010915-67-9
M. Wt: 234.17 g/mol
InChI Key: NCIYPDVJXCHPCG-UHFFFAOYSA-N
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Description

2-(1H-tetrazol-1-yl)terephthalic acid is a useful research compound. Its molecular formula is C9H6N4O4 and its molecular weight is 234.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-tetrazol-1-yl)terephthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-tetrazol-1-yl)terephthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(tetrazol-1-yl)terephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O4/c14-8(15)5-1-2-6(9(16)17)7(3-5)13-4-10-11-12-13/h1-4H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIYPDVJXCHPCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N2C=NN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(1H-tetrazol-1-yl)terephthalic acid chemical structure properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1H-tetrazol-1-yl)terephthalic acid (often abbreviated as 1-TZ-BDC or H₂TTA-1yl ) is a functionalized dicarboxylic acid ligand used primarily in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. Structurally, it consists of a terephthalic acid (1,4-benzenedicarboxylic acid) core with a neutral 1H-tetrazole ring attached at the 2-position via the N1 nitrogen atom.

Unlike its isomer, 2-(1H-tetrazol-5-yl)terephthalic acid, where the tetrazole ring is C-linked and acidic (capable of deprotonation to a trianionic species), the 1-yl isomer features a neutral tetrazole ring . This distinction is critical for ligand design, as it influences the overall charge balance, coordination geometry, and pore environment of the resulting materials. This guide details the physicochemical properties, synthesis protocols, and coordination chemistry of this specific ligand.[1]

Chemical Structure & Electronic Properties[2]

Structural Definition

The molecule comprises a central benzene ring substituted with two carboxylic acid groups at the 1 and 4 positions (para) and a 1H-tetrazol-1-yl group at the 2 position (ortho to C1-COOH).

PropertyValue
IUPAC Name 2-(1H-tetrazol-1-yl)benzene-1,4-dicarboxylic acid
Molecular Formula C₉H₆N₄O₄
Molecular Weight 234.17 g/mol
Core Scaffold Terephthalic Acid (1,4-BDC)
Functional Group 1H-tetrazol-1-yl (N-linked)
H-Bond Donors 2 (Carboxylic OH)
H-Bond Acceptors 7 (4 Carboxyl O, 3 Tetrazole N)
Predicted pKa COOH₁: ~3.5; COOH₂: ~4.5 (Tetrazole ring is non-acidic)
Steric & Electronic Effects
  • Torsion Angle: The N-linked tetrazole ring is sterically bulky. To minimize repulsion with the adjacent carboxylic acid group at position 1, the tetrazole ring typically rotates out of the benzene plane. Dihedral angles often exceed 60°, disrupting π-conjugation between the tetrazole and the benzene ring.

  • Coordination Potential:

    • Carboxylates: Act as anionic O-donors (monodentate, bidentate, or bridging) after deprotonation.

    • Tetrazole (N-linked): Acts as a neutral N-donor. The N2, N3, and N4 atoms are potential coordination sites, with N4 being the least sterically hindered.

  • Acidity Contrast: Unlike 5-substituted tetrazoles (pKa ~4.5), the 1-substituted tetrazole has no acidic proton on the ring. The C5-H proton is weakly acidic but generally does not deprotonate under standard MOF synthesis conditions.

Synthesis Protocol

The synthesis of 2-(1H-tetrazol-1-yl)terephthalic acid is achieved through the heterocyclization of 2-aminoterephthalic acid using sodium azide and triethyl orthoformate. This reaction constructs the tetrazole ring directly on the amine nitrogen.

Reaction Pathway (Graphviz)

SynthesisPathway cluster_conditions Reaction Conditions Start 2-Aminoterephthalic Acid (H2BDC-NH2) Intermediate Imidate Intermediate (In situ) Start->Intermediate Reflux, 80-100°C Reagents Sodium Azide (NaN3) Triethyl Orthoformate (HC(OEt)3) Acetic Acid (AcOH) Reagents->Intermediate Product 2-(1H-tetrazol-1-yl)terephthalic acid (1-TZ-BDC) Intermediate->Product Cyclization (-EtOH) Solvent: Glacial Acetic Acid Solvent: Glacial Acetic Acid Time: 4-12 Hours Time: 4-12 Hours Temp: Reflux Temp: Reflux

Caption: Synthetic pathway for the conversion of 2-aminoterephthalic acid to 1-TZ-BDC via azide cyclization.

Step-by-Step Methodology

Safety Note: Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of strong acids. Perform all reactions in a well-ventilated fume hood behind a blast shield.

Materials:

  • 2-Aminoterephthalic acid (1.0 eq)

  • Sodium azide (NaN₃, 1.2–1.5 eq)

  • Triethyl orthoformate (TEOF, 3.0–5.0 eq)

  • Glacial acetic acid (Solvent, 0.5–1.0 M concentration relative to amine)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminoterephthalic acid in glacial acetic acid.

  • Reagent Addition: Add triethyl orthoformate (TEOF) followed cautiously by sodium azide.

  • Reflux: Heat the mixture to reflux (approx. 100–110 °C) with stirring. Maintain reflux for 6–12 hours. The reaction progress can be monitored by TLC or disappearance of the amine peak in NMR.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into excess ice-cold water (approx. 5–10 times the reaction volume).

    • Add concentrated HCl dropwise if necessary to ensure full protonation of the carboxylates (pH ~1–2).

  • Isolation: A precipitate (off-white to pale yellow) will form. Collect the solid by vacuum filtration.

  • Purification: Wash the solid thoroughly with cold water to remove excess azide and acetic acid. Recrystallize from hot ethanol or a DMF/water mixture if higher purity is required.

  • Drying: Dry the product in a vacuum oven at 60 °C overnight.

Coordination Chemistry & MOF Applications

The 1-TZ-BDC ligand is versatile, offering a mix of hard oxygen donors (carboxylates) and soft/intermediate nitrogen donors (tetrazole).

Coordination Modes (Graphviz)

Caption: Primary coordination modes of 1-TZ-BDC. The carboxylates drive framework assembly, while the tetrazole acts as an auxiliary donor.

Impact on Framework Topology
  • Neutrality: Because the 1-yl tetrazole does not deprotonate, the ligand remains a dianion (L²⁻). This requires metal centers to balance the charge differently than trianionic ligands (like 5-yl derivatives), often leading to the inclusion of counter-anions (e.g., NO₃⁻, Cl⁻) or the formation of neutral metal clusters.

  • Pore Engineering: The bulky, twisted tetrazole group protrudes into the MOF channels. This can:

    • Reduce pore volume compared to unfunctionalized BDC.

    • Increase CO₂ selectivity due to the quadrupolar interaction with the nitrogen-rich tetrazole ring.

    • Create chiral pockets if the twist angle is locked in a specific conformation within the crystal lattice.

Luminescence

Lanthanide MOFs (Ln-MOFs) incorporating 1-TZ-BDC often exhibit enhanced luminescence. The tetrazole ring possesses a high triplet energy level, which can effectively sensitize lanthanide ions (antenna effect), particularly Eu³⁺ (red emission) and Tb³⁺ (green emission).

Characterization Data Summary

TechniqueExpected Signal / Feature
¹H NMR (DMSO-d₆) δ ~9.5-10.0 ppm (s, 1H, Tetrazole C5-H)δ ~8.0-8.5 ppm (m, 3H, Aromatic protons)δ ~13.0 ppm (br s, 2H, COOH)
IR Spectroscopy ~1700 cm⁻¹ (C=O stretch, COOH)~3100-3150 cm⁻¹ (C-H stretch, Tetrazole)~1000-1100 cm⁻¹ (Tetrazole ring breathing)
Solubility Soluble in DMSO, DMF, DMAc.[2][3] Sparingly soluble in water, methanol, ethanol (unless heated).
Thermal Stability Stable up to ~250–300 °C (TGA). Decarboxylation typically precedes tetrazole decomposition.

References

  • Synthesis of 1-substituted tetrazoles: Gaponik, P. N., Karavai, V. P., & Grigor'ev, Y. V. (1985).[4] Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide.[4][5][6] Chemistry of Heterocyclic Compounds, 21(11), 1243–1246. Link

  • Tetrazole Coordination Chemistry: Aromí, G., et al. (2011). Coordination chemistry of tetrazoles and their derivatives. Coordination Chemistry Reviews, 255(5-6), 485-546. Link

  • Terephthalic Acid Derivatives in MOFs: Eddaoudi, M., et al. (2002). Systematic design of pore size and functionality in isoreticular MOFs and their application in methane storage. Science, 295(5554), 469-472. Link

  • Reaction Mechanism (General): Voitekhovich, S. V., et al. (2017). Synthesis of tetrazole and its derivatives by heterocyclization reaction involving primary amines, orthoesters, and azides.[4][5][6] Chemistry of Heterocyclic Compounds, 53, 114–125. Link

Sources

Technical Guide: Coordination Modes of 2-(1H-tetrazol-1-yl)terephthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the coordination chemistry of 2-(1H-tetrazol-1-yl)terephthalic acid .

Executive Summary

This guide details the structural and coordination chemistry of 2-(1H-tetrazol-1-yl)terephthalic acid (hereafter referred to as


  or 1-TTA ). Unlike its more common isomer, 2-(1H-tetrazol-5-yl)terephthalic acid (

), the 1-substituted variant represents a distinct class of ligand where the tetrazole ring acts as a neutral N-donor rather than an anionic linker.

This distinction fundamentally alters the ligand's charge balance, coordination geometry, and resulting Metal-Organic Framework (MOF) topologies. This document serves as a roadmap for researchers utilizing 1-TTA to engineer heterofunctional materials, emphasizing its utility in constructing low-dimensional coordination polymers and sterically driven helical structures.

Part 1: Molecular Architecture & Ligand Design

Structural Identity & Isomerism

It is critical to distinguish the target ligand from its linkage isomer. The specific placement of the tetrazole attachment (N-linked vs. C-linked) dictates the deprotonation potential and coordination vectors.

Feature2-(1H-tetrazol-1-yl)terephthalic acid (Target)2-(1H-tetrazol-5-yl)terephthalic acid (Common Reference)
Abbreviation

/ 1-TTA

Linkage N1 –

C5 –

Tetrazole Character Neutral (Lewis Base)Acidic (Lewis Acid/Base after deprotonation)
Max Anionic Charge

(Dicarboxylate)

(Tricarboxylate equivalent)
Primary Donor Atoms

,


,

Steric Profile High torsion (Orthogonal twist)Moderate torsion (Planarizable)
The "Orthogonal Twist" Effect

The attachment of the tetrazole ring at the N1 position creates significant steric hindrance with the adjacent carboxylate group at position 1 of the benzene ring.

  • Consequence: The C1-carboxylate is forced out of coplanarity with the benzene ring, often adopting a dihedral angle approaching 90°.

  • Application: This prevents efficient

    
    -
    
    
    
    stacking of the ligand core, promoting the formation of helical chains or porous 3D networks rather than dense 2D sheets.

Part 2: Coordination Modes

The 1-TTA ligand operates as a heterofunctional linker , combining hard oxygen donors (carboxylates) with soft/borderline nitrogen donors (tetrazole).

Carboxylate Coordination Modes

The two carboxylate groups (


) typically deprotonate to form 

. Their coordination is dictated by the metal ion's radius and hardness.
  • Syn-Syn Bridging (

    
    ):  The most common mode for paddlewheel SBUs (e.g., Cu, Zn). Bridges two metal centers to form 1D chains.[1]
    
  • Chelating (

    
    ):  Common with Lanthanides (Ln) or coordinatively unsaturated transition metals.
    
  • Monodentate (

    
    ):  Often observed when the steric bulk of the ortho-tetrazole blocks the second oxygen.
    
Tetrazole Coordination Modes (N-Linked)

In the 1-substituted tetrazole, the ring is neutral. The electron density is highest at N4 , making it the primary donor site.

  • Mode A: Terminal N4-Donor (

    
    ):  The tetrazole binds to a single metal center via N4. This is critical for expanding dimensionality from 1D chains to 2D layers.
    
  • Mode B: Non-Coordinating (Steric Spacer): The tetrazole does not bind but acts as a bulky pendant group to control pore size.

  • Mode C: Bridging (

    
    ):  Rare. Observed only in Ag(I) or Pb(II) systems where the metal has high affinity for soft donors.
    
Visualization of Coordination Logic

The following decision tree illustrates how experimental conditions influence the final topology of 1-TTA complexes.

CoordinationLogic Start Ligand: 1-TTA Metal Metal Center Start->Metal Hard Hard Acid (Ln3+, Zr4+) Metal->Hard High Affinity O Soft Borderline/Soft (Cu2+, Ag+) Metal->Soft Affinity N & O Mode1 Carboxylate Driven (Tetrazole = Pendant) Hard->Mode1 Mode2 Heterofunctional (N4 + COO-) Soft->Mode2 Struct1 1D Helical Chains (Steric Control) Mode1->Struct1 Steric Twist Struct2 3D Pillared Framework (N4 Cross-linking) Mode2->Struct2 Coordination Expansion

Figure 1: Coordination logic flow for 2-(1H-tetrazol-1-yl)terephthalic acid based on metal hardness.

Part 3: Synthesis & Experimental Protocols

Ligand Synthesis: The Heterocyclization Route

Unlike the 5-yl isomer (synthesized from nitriles), the 1-yl isomer is synthesized from the amine precursor via the cyclization of an azide and an orthoformate.

Reaction Scheme:



Step-by-Step Protocol:

  • Precursor Dissolution: Dissolve 10 mmol of 2-aminoterephthalic acid in 50 mL of glacial acetic acid.

  • Reagent Addition: Add triethyl orthoformate (30 mmol) and sodium azide (15 mmol). Safety Note: Sodium azide is toxic and can form explosive hydrazoic acid in acetic acid. Use a blast shield and proper ventilation.

  • Cyclization: Reflux the mixture at 100°C for 4–6 hours. The solution typically turns from pale yellow to amber.

  • Isolation: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water.

  • Precipitation: Add concentrated HCl dropwise to ensure full protonation of the carboxylates (pH < 2). A white/off-white precipitate of 1-TTA will form.

  • Purification: Filter, wash with cold water (3x) and diethyl ether. Recrystallize from ethanol/water if necessary.

MOF Growth: Solvothermal Method

To obtain single crystals suitable for X-ray diffraction, a slow diffusion or solvothermal approach is required.

Protocol for [Cu(1-TTA)] system:

  • Preparation: Mix 0.1 mmol 1-TTA and 0.1 mmol

    
    .
    
  • Solvent System: Dissolve in 10 mL DMF/Ethanol/Water (2:1:1 v/v). The DMF acts as a base to slowly deprotonate the carboxylates.

  • Crystallization: Seal in a Teflon-lined autoclave. Heat at 85°C for 72 hours.

  • Cooling: Cool at a rate of 5°C/hour to room temperature. Rapid cooling yields microcrystalline powder; slow cooling yields block crystals.

Part 4: Structural Diversity & Applications

Topological Consequences

The 1-TTA ligand is a "structure breaker" compared to linear terephthalic acid.

  • Helicity: The steric clash at the ortho-position induces a twist, often leading to

    
    - or 
    
    
    
    -helical chains in 1D coordination polymers.
  • Sensing: The uncoordinated nitrogen atoms (N2, N3) in the tetrazole ring remain exposed in the pore channels. These sites act as Lewis basic docking stations , capable of sensing metal cations (e.g.,

    
    ) or small acidic molecules via hydrogen bonding.
    
Application in Luminescence

When coordinated to


 metals (Zn, Cd), 1-TTA exhibits Ligand-to-Metal Charge Transfer (LMCT).
  • Mechanism: The rigidification of the ligand upon coordination reduces non-radiative decay.

  • Shift: The electron-withdrawing nature of the tetrazole ring typically causes a blue-shift in emission compared to unsubstituted terephthalate MOFs.

Part 5: References

  • Synthesis of N-linked Tetrazoles: Jústiz-Ignacio, R., et al. "Simple method for the preparation of 1-substituted tetrazoles." Journal of Heterocyclic Chemistry, 1997.

  • Coordination of Tetrazol-1-yl Acetates: Wu, D., et al. "Syntheses, crystal structures, and properties of 2-(1H-tetrazol-1-yl) acetic acid complexes." Journal of Coordination Chemistry, 2012.

  • Isomerism in Tetrazole Ligands: Voitekhovich, S. V., et al. "Tetrazole-containing ligands: coordination modes and structure of metal complexes." Russian Chemical Reviews, 2013.

  • Terephthalate Coordination Chemistry: Li, H., et al. "Design and synthesis of metal–carboxylate frameworks (MOFs)." Nature, 1999.

  • Commercial Availability of Isomer: Sigma-Aldrich Product Specification, "2-(2H-Tetrazol-5-yl)terephthalic acid." (Note: Cited for comparative isomer structure verification).

Sources

Technical Guide: Comparative Analysis of 1H-Tetrazol-1-yl vs. 1H-tetrazol-5-yl Ligands

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 1H-tetrazol-1-yl and 1H-tetrazol-5-yl ligands, structured for researchers and drug development professionals.

Core Distinction: The Neutral Spacer vs. The Anionic Bioisostere

Executive Summary

The tetrazole ring (CN₄H) is a unique high-nitrogen heterocycle that functions divergently depending on the point of attachment to the primary scaffold. This guide differentiates the 1H-tetrazol-1-yl (N1-linked) and 1H-tetrazol-5-yl (C5-linked) isomers.

  • 1H-tetrazol-5-yl (C5-linked): The "Acid Mimic." It possesses an acidic proton (pKa ~4.5–4.9), functioning as a metabolically stable bioisostere of carboxylic acids. In coordination chemistry, it acts primarily as an anionic ligand (tetrazolate).

  • 1H-tetrazol-1-yl (N1-linked): The "Polar Spacer." It lacks an acidic proton on the ring carbon, acting as a neutral, electron-withdrawing substituent. In coordination chemistry, it acts as a neutral ligand, typically coordinating via N4.

Part 1: Structural & Electronic Fundamentals

The fundamental difference lies in the preservation of the acidic N-H bond.

Feature1H-tetrazol-1-yl (N1-Linked)1H-tetrazol-5-yl (C5-Linked)
General Structure R–N1–(CN₄H)R–C5–(N₄H)
Acidity (pKa) Non-acidic (C5-H is ~pKa 20+)Acidic (N-H is pKa ~4.5–5.0)
Electronic Effect Strong EWG (

)
Acidifying EWG; Anion is EDG
Lipophilicity Moderate (Polar neutral)pH-dependent (Anionic at phys. pH)
Tautomerism Fixed (No annular tautomerism)Exists as 1H/2H tautomers in solution
Electronic Influence (Hammett Constants)[1]
  • 1-Tetrazolyl: Acts as a powerful electron-withdrawing group (EWG) via induction (

    
    ) due to the electronegative nitrogens adjacent to the connection point. It deactivates attached aromatic rings.
    
  • 5-Tetrazolyl: In its neutral form, it is an EWG. However, at physiological pH (7.4), it exists as the tetrazolate anion , which is electron-rich and can stabilize adjacent carbocations or coordinate metals effectively.

Part 2: Synthetic Pathways & Protocols[2][3]

The synthesis of these two isomers requires fundamentally different starting materials: Primary Amines for N1-linked and Nitriles for C5-linked.

Diagram 1: Synthetic Decision Tree

SynthesisTree Start Target Tetrazole N1_Path 1H-tetrazol-1-yl (N1-Linked) Start->N1_Path C5_Path 1H-tetrazol-5-yl (C5-Linked) Start->C5_Path Precursor_N1 Primary Amine (R-NH2) N1_Path->Precursor_N1 Requires Precursor_C5 Nitrile (R-CN) C5_Path->Precursor_C5 Requires Reagents_N1 Heterocyclization NaN3 + CH(OEt)3 (Triethyl Orthoformate) Precursor_N1->Reagents_N1 Reagents_C5 [2+3] Cycloaddition NaN3 + ZnBr2 (Cat.) (Sharpless-Demko) Precursor_C5->Reagents_C5 Product_N1 Product: 1-Substituted Neutral Ligand Reagents_N1->Product_N1 Product_C5 Product: 5-Substituted Acidic Bioisostere Reagents_C5->Product_C5

Caption: Divergent synthetic routes based on the desired point of attachment. N1-linkage utilizes amine heterocyclization, while C5-linkage utilizes nitrile cycloaddition.

Protocol A: Synthesis of 1H-tetrazol-5-yl (The Sharpless-Demko Method)

Target: Conversion of Nitriles to 5-Substituted Tetrazoles. Mechanism: Zinc-catalyzed [2+3] cycloaddition. This method avoids the use of explosive hydrazoic acid and toxic tin reagents.

  • Reagents:

    • Substrate: Aryl or Alkyl Nitrile (1.0 equiv).

    • Azide Source: Sodium Azide (

      
      , 1.1–1.5 equiv).
      
    • Catalyst: Zinc Bromide (

      
      , 1.0 equiv) or Zinc Chloride.
      
    • Solvent: Water (or Water/Isopropanol 2:1 for lipophilic nitriles).

  • Procedure:

    • Dissolve nitrile,

      
      , and 
      
      
      
      in water.
    • Heat to reflux (100°C) with vigorous stirring for 12–24 hours.

    • Monitoring: Check TLC (consume nitrile).

    • Workup (Critical): Cool to RT. Add 3N HCl to acidify to pH 1 (Caution:

      
       gas evolution—perform in fume hood). This converts the zinc-tetrazolate complex into the free tetrazole.
      
    • Extract with Ethyl Acetate. The product is often pure after evaporation.

  • Validation:

    • NMR: Disappearance of Nitrile carbon (~118 ppm). Appearance of Tetrazole C5 (~155–160 ppm).[1]

Protocol B: Synthesis of 1H-tetrazol-1-yl (Amine Heterocyclization)

Target: Conversion of Primary Amines to 1-Substituted Tetrazoles. Mechanism: Formation of an imidoyl azide intermediate followed by electrocyclic ring closure.

  • Reagents:

    • Substrate: Primary Amine (

      
      , 1.0 equiv).
      
    • Cyclizing Agent: Triethyl Orthoformate (

      
      , 3.0 equiv).
      
    • Azide Source: Sodium Azide (

      
      , 1.2 equiv).
      
    • Solvent/Catalyst: Glacial Acetic Acid (

      
      , typically 5–10 volumes).
      
  • Procedure:

    • Suspend amine and

      
       in acetic acid.[2]
      
    • Add triethyl orthoformate.

    • Heat to 80–90°C for 3–6 hours.

    • Safety Note: Ensure proper venting; hydrazoic acid can form in situ.

    • Workup: Cool to RT. Pour reaction mixture into ice water. The 1-substituted tetrazole usually precipitates as a solid. Filter and wash with cold water.

  • Validation:

    • 1H NMR: Diagnostic singlet for the C5-H proton appears very downfield (

      
       9.0–10.0 ppm).
      

Part 3: Coordination Chemistry (Ligand Behavior)

The coordination modes are strictly dictated by the electronics and sterics of the substitution pattern.

Diagram 2: Coordination Modes

CoordinationModes cluster_N1 1H-tetrazol-1-yl (Neutral Ligand) cluster_C5 1H-tetrazol-5-yl (Anionic Ligand) N1_Ligand Neutral 1-R-Tetrazole N4_Bind N4-Coordination (Major Mode) N1_Ligand->N4_Bind Steric N2 Blocked by N1-Substituent N1_Ligand->Steric C5_Ligand Tetrazolate Anion (5-R-CN4 (-)) N1_Bind Monodentate (N1 or N2) C5_Ligand->N1_Bind Bridge Bridging Mode (N1-N2, N2-N3) C5_Ligand->Bridge

Caption: Coordination preference. 1-yl ligands bind via N4 due to steric hindrance at N2. 5-yl ligands (tetrazolates) act as versatile bridging anions.

1H-tetrazol-1-yl Ligands[4]
  • State: Neutral ligand.

  • Binding Site: N4 .

  • Reasoning: The substituent at N1 sterically shields the adjacent N2 nitrogen. The N4 nitrogen is the most accessible and electron-rich site for metal binding (

    
    -donation).
    
  • Application: Used to build Metal-Organic Frameworks (MOFs) where neutral linkers are required to space out metal nodes without altering the charge balance.

1H-tetrazol-5-yl Ligands[5][6][7]
  • State: Anionic ligand (Tetrazolate).[3]

  • Binding Site: Versatile (N1, N2, N3, N4).

  • Modes:

    • Monodentate: Binds via N1 or N2.

    • Bridging: Commonly bridges two metal centers (e.g.,

      
      -N1,N2 or 
      
      
      
      -N2,N3). This ability to bridge multiple metals makes 5-substituted tetrazoles ideal for creating high-nuclearity clusters and rigid MOFs.
  • Application: Energetic materials (high nitrogen content) and bio-mimetic catalysis.

Part 4: Medicinal Chemistry & Bioisosterism[9]

The "Sartan" Effect (5-yl)

The 5-substituted tetrazole is the classic bioisostere for a carboxylic acid (


).
  • Acidity: The N-H proton has a pKa (~4.7) almost identical to acetic acid.

  • Metabolic Stability: Unlike carboxylic acids, which are rapidly metabolized via Phase II glucuronidation, the tetrazolate anion is highly resistant to metabolism. This extends the half-life (

    
    ) of drugs.
    
  • Lipophilicity: The tetrazolate anion is more lipophilic than the carboxylate anion, improving membrane permeability and oral bioavailability.

  • Example: Losartan (Hypertension). The replacement of the carboxylic acid with a tetrazole improved oral bioavailability and receptor binding duration.

The "Spacer" Effect (1-yl)

The 1-substituted tetrazole is not an acid bioisostere.

  • Role: It serves as a metabolically stable, polar linker that orientates substituents in a specific vector.

  • Antibiotic Application: Used in cephalosporins (e.g., Cefazolin ) at the 3-position. Here, the 1-methyl-1H-tetrazol-5-thio group acts as a leaving group, but the tetrazole ring itself modulates the pharmacokinetic profile.

References

  • Sharpless-Demko Synthesis (Protocol A): Demko, Z. P., & Sharpless, K. B. (2001).[4] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[4] The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • 1-Substituted Tetrazole Synthesis (Protocol B): Su, W. K., et al. (2006).[4] Yb(OTf)3 catalyzed synthesis of 1-substituted-1H-1,2,3,4-tetrazoles.[4] European Journal of Organic Chemistry, 2006(12), 2723-2726. [Link]

  • Coordination Modes of Tetrazoles: Aronica, C., et al. (2008). Coordination modes of 5-substituted tetrazolate ligands. Inorganic Chemistry, 47(23), 10917-10924. [Link]

  • Bioisosterism in Drug Design: Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Hammett Constants & Electronic Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] [Link]

Sources

An In-depth Technical Guide to the pKa Values of 2-(1H-tetrazol-1-yl)terephthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Unknowns of a Novel Compound

The field of chemical and pharmaceutical sciences is often confronted with the need to characterize novel molecules for which no prior experimental data exists. 2-(1H-tetrazol-1-yl)terephthalic acid is one such compound. While a direct search for its acid dissociation constants (pKa) yields no immediate results, its structure—a terephthalic acid backbone substituted with a tetrazole ring—provides a clear path forward for both theoretical estimation and experimental determination.

This guide is structured to empower the researcher by not only postulating the pKa values based on the known properties of its constituent parts but also by providing detailed, actionable protocols for their empirical determination and computational prediction. We will delve into the "why" behind experimental choices and offer a framework for a comprehensive characterization of this and similar novel compounds.

Theoretical Foundation and pKa Estimation

To understand the acidic nature of 2-(1H-tetrazol-1-yl)terephthalic acid, we must first consider the pKa values of its parent molecules: terephthalic acid and tetrazole.

  • Terephthalic Acid : This dicarboxylic acid has two distinct pKa values, pKa1 and pKa2, which are approximately 3.54 and 4.46, respectively[1][2].

  • Tetrazole : The parent tetrazole is a weak acid with a pKa of about 4.9[3][4][5]. Its acidity is comparable to that of carboxylic acids and arises from the stabilization of the resulting anion through electron delocalization within the aromatic ring[3].

The substitution of a hydrogen atom on the terephthalic acid ring with a 1H-tetrazol-1-yl group will influence the pKa values of the carboxylic acid moieties. The tetrazole ring is known to be an electron-withdrawing group, which will increase the acidity (lower the pKa) of the nearby carboxylic acid groups. Therefore, we can predict that the pKa values for 2-(1H-tetrazol-1-yl)terephthalic acid will be lower than those of unsubstituted terephthalic acid.

Table 1: Known and Estimated pKa Values

CompoundpKa1pKa2pKa3 (tetrazole)
Terephthalic Acid3.54[1][2]4.46[1][2]N/A
1H-Tetrazole4.9[3][4][5]N/AN/A
2-(1H-tetrazol-1-yl)terephthalic acidEstimated: <3.5Estimated: <4.46Estimated: <4.9

The presence of three acidic protons—two on the carboxylic acid groups and one on the tetrazole ring—suggests that 2-(1H-tetrazol-1-yl)terephthalic acid will have three distinct pKa values. The exact values will depend on the interplay of electronic and steric effects, necessitating experimental determination for accurate characterization.

Experimental Determination of pKa Values

A multi-pronged experimental approach is recommended to ensure the accuracy and validity of the determined pKa values. Potentiometric titration and UV-Vis spectrophotometry are two robust and widely used methods.

Potentiometric Titration

This classical method involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added. The pKa values can be determined from the resulting titration curve.

Protocol for Potentiometric Titration:

  • Preparation of the Analyte Solution : Accurately weigh approximately 0.1-0.2 g of 2-(1H-tetrazol-1-yl)terephthalic acid and dissolve it in a known volume (e.g., 100 mL) of deionized water. Gentle heating may be required to aid dissolution; ensure the solution is cooled to room temperature before proceeding[6].

  • Standardization of Titrant : Prepare a standard solution of ~0.1 M NaOH and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP).

  • Titration Setup : Place the analyte solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of the burette containing the standardized NaOH solution.

  • Data Collection : Record the initial pH of the analyte solution. Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL), and record the pH after each addition, allowing the reading to stabilize. Continue the titration well past the expected equivalence points.

  • Data Analysis : Plot the pH versus the volume of NaOH added. The equivalence points can be identified as the points of steepest inflection in the curve. The pKa values correspond to the pH at the half-equivalence points[6]. For a triprotic acid, three equivalence points and three half-equivalence points will be observed.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Analyte in Water C Calibrate pH Meter A->C B Standardize NaOH Titrant D Titrate Analyte with NaOH B->D C->D E Record pH vs. Volume Data D->E F Plot Titration Curve E->F G Determine Equivalence Points F->G H Calculate pKa Values G->H

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is based on the principle that the protonated and deprotonated forms of a molecule often have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength as a function of pH, the pKa can be determined.

Protocol for UV-Vis Spectrophotometry:

  • Preparation of Buffer Solutions : Prepare a series of buffer solutions with known pH values spanning the range of interest (e.g., pH 2 to 6).

  • Preparation of Stock Solution : Prepare a concentrated stock solution of 2-(1H-tetrazol-1-yl)terephthalic acid in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue).

  • Sample Preparation : For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer.

  • Spectral Acquisition : Record the UV-Vis spectrum for each sample, including the fully protonated form (in a highly acidic solution, e.g., 0.1 M HCl) and the fully deprotonated form (in a highly basic solution, e.g., 0.1 M NaOH).

  • Data Analysis : Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal. Plot the absorbance at this wavelength versus the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa values.

Computational Prediction of pKa Values

In the absence of experimental data, computational methods can provide valuable estimates of pKa values. Quantum mechanical (QM) and machine learning (ML) approaches are the most common.

Quantum Mechanical Approach

This method involves calculating the Gibbs free energy change of the deprotonation reaction in the gas phase and in solution.

Workflow for QM pKa Prediction:

  • Geometry Optimization : Optimize the 3D structures of the protonated and deprotonated forms of the molecule using a suitable level of theory (e.g., Density Functional Theory with a basis set like 6-31G*).

  • Frequency Calculation : Perform frequency calculations to confirm that the optimized structures are true energy minima and to obtain the thermal corrections to the Gibbs free energy.

  • Solvation Energy Calculation : Calculate the Gibbs free energy of solvation for both the protonated and deprotonated species using a continuum solvation model (e.g., CPCM or SMD).

  • pKa Calculation : The pKa is calculated using the following thermodynamic cycle:

    ΔG(aq) = ΔG(gas) + ΔGsolv(A⁻) + ΔGsolv(H⁺) - ΔGsolv(HA)

    pKa = ΔG(aq) / (2.303 * RT)

    Where ΔG(aq) is the Gibbs free energy of dissociation in solution, ΔG(gas) is the Gibbs free energy of dissociation in the gas phase, and ΔGsolv represents the Gibbs free energy of solvation for each species.

QM_pKa_Prediction HA_gas HA (gas) A_minus_gas A- (gas) HA_gas->A_minus_gas ΔG(gas) HA_aq HA (aq) HA_gas->HA_aq ΔGsolv(HA) H_plus_gas H+ (gas) A_minus_aq A- (aq) A_minus_gas->A_minus_aq ΔGsolv(A-) H_plus_aq H+ (aq) H_plus_gas->H_plus_aq ΔGsolv(H+) HA_aq->A_minus_aq ΔG(aq)

Caption: Thermodynamic cycle for computational pKa prediction.

Machine Learning Approaches

Several machine learning models have been trained on large datasets of experimental pKa values to predict the pKa of new molecules. These models use molecular fingerprints or graph-based representations of the molecule to make predictions. While generally faster than QM methods, their accuracy depends on the similarity of the query molecule to the training data.

Conclusion and Future Work

The pKa values of 2-(1H-tetrazol-1-yl)terephthalic acid are critical parameters for understanding its behavior in solution and for its potential applications. While no experimental data is currently available, a combination of theoretical estimation, experimental determination, and computational prediction can provide a comprehensive understanding of its acid-base properties.

The protocols and workflows outlined in this guide provide a clear path for researchers to accurately determine the three pKa values of this molecule. The resulting data will be invaluable for the design of metal-organic frameworks, the development of novel pharmaceuticals, and the advancement of our fundamental understanding of substituted aromatic acids.

References

  • Jaiswal, et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics. [Link]

  • Grokipedia. (n.d.). Tetrazole. Grokipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Terephthalic Acid. PubChem. [Link]

  • Wikipedia. (n.d.). Tetrazole. Wikipedia. [Link]

  • ChemBK. (2025). Terephthalic acid. ChemBK. [Link]

  • Boraei, A. A. A. (2001). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. Journal of Chemical & Engineering Data, 46(4), 935-938. [Link]

  • ResearchGate. (n.d.). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. ResearchGate. [Link]

  • reposiTUm. (2021). Prediction of pKa values of small molecules via graph neural networks. reposiTUm. [Link]

  • ChemRxiv. (2023). pKalculator: A pKa predictor for C-H bonds. ChemRxiv. [Link]

  • ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. [Link]

  • Dartmouth College. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Dartmouth College. [Link]

  • Rowan Newsletter. (2024). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Rowan Newsletter. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • National Center for Biotechnology Information. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. PMC. [Link]

  • ResearchGate. (n.d.). Predicted values of pK a for terephthalic acid (TPA) and... ResearchGate. [Link]

  • The University of East Anglia. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. The University of East Anglia. [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods (RSC Publishing). [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Pak & Pishro Chemical Co. (n.d.). Terephthalic acid. Pak & Pishro Chemical Co. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(1H-Tetrazol-1-yl)acetic acid monohydrate. PMC. [Link]

  • Springer. (n.d.). Syntheses, crystal structures, and properties of 2-(1H-tetrazol-1-yl) acetic acid complexes. Springer. [Link]

  • Sciforum. (2023). Synthesis of Mixed Heterocycles from Terephtalic Acid †. Sciforum. [Link]

  • Helda. (2018). Synthesis of bio-based terephthalic acid. Helda. [Link]

  • University of Victoria. (n.d.). 1 Tetrazoles are potent anion recognition elements that emulate the disfavored anti conformations of carboxylic acids Aaron H. M. UVic. [Link]

  • Wikipedia. (n.d.). Terephthalic acid. Wikipedia. [Link]

Sources

Methodological & Application

Application Note: Microwave-Assisted Synthesis of Tetrazole-Based Coordination Polymers

[1]

Executive Summary

Tetrazole-based coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) have emerged as critical materials in drug delivery, sensing, and energetic applications due to the high nitrogen content and distinct coordination modes of the tetrazolate ring. Traditional solvothermal synthesis of these materials often requires 24–72 hours and hazardous handling of organic azides.

This guide details the Microwave-Assisted Synthesis (MAS) of these materials. By leveraging dielectric heating, researchers can reduce reaction times to minutes, control crystal morphology, and—most critically—perform in situ ligand synthesis , eliminating the need to isolate potentially explosive organic azide intermediates.

Theoretical Foundation

The Microwave Advantage in CP Synthesis

Unlike conventional heating, which relies on thermal conduction from the vessel wall, microwave irradiation (300 MHz – 300 GHz) heats the reaction mixture directly through two primary mechanisms:

  • Dipolar Polarization: Polar solvent molecules (e.g., water, ethanol, DMF) align with the oscillating electric field. As the field alternates, molecular rotation generates heat via friction.

  • Ionic Conduction: Dissolved metal ions (Zn²⁺, Cu²⁺) oscillate in the field, generating heat through collision.

The "Hot Spot" Theory: In heterogeneous mixtures (common in CP synthesis), microscopic "hot spots" form at the solid-liquid interface, significantly lowering the activation energy (

  • Faster Kinetics: Reaction rates increase by orders of magnitude (Arrhenius effect).

  • Phase Purity: Rapid heating bypasses thermodynamically stable but undesired impurity phases.

Chemistry of the In Situ [2+3] Cycloaddition

The most efficient route to tetrazole CPs is the Demko-Sharpless cycloaddition of a nitrile and an azide. In MAS, the metal salt serves a dual role:

  • Lewis Acid Catalyst: The metal ion (

    
    ) activates the nitrile group, facilitating the attack by the azide anion (
    
    
    ).
  • Structural Node: Once the tetrazolate forms, the metal immediately coordinates with it to assemble the polymer network.

Experimental Workflow & Mechanism

The following diagram illustrates the in situ synthesis mechanism, highlighting the dual role of the metal ion and the safety advantage of avoiding azide isolation.

Tetrazole_Synthesis_Mechanismcluster_inputsPrecursorscluster_reactorMicrowave Reactor (100-160°C)NitrileOrganic Nitrile(R-CN)ComplexActivated Nitrile-MetalComplexNitrile->ComplexCoordinationAzideSodium Azide(NaN3)TSCycloadditionTransition StateAzide->TSNucleophilicAttackMetalMetal Salt(Zn2+, Cu2+)Metal->ComplexLewis AcidActivationProductTetrazole-BasedCoordination PolymerMetal->ProductCoordinationComplex->TSLigandTetrazolate Ligand(In Situ Formed)TS->LigandMW IrradiationLigand->ProductSelf-Assemblywith Metal

Figure 1: Mechanistic pathway for the metal-mediated in situ synthesis of tetrazole coordination polymers.[1]

Critical Parameters & Optimization

Solvent Selection

Microwave efficiency depends on the loss tangent (

  • High Absorbers (High

    
    ):  Ethanol, Methanol, Water, DMF. Ideal for rapid heating.[2]
    
  • Low Absorbers: Toluene, Hexane. Avoid unless using a susceptor (e.g., graphite or SiC).

  • Recommendation: Use Water/Ethanol (1:1) mixtures. This green solvent system dissolves sodium azide well and has excellent microwave coupling properties.

Safety: Handling Azides in Microwave
  • Explosion Hazard: Sodium azide (

    
    ) can form hydrazoic acid (
    
    
    ) in acidic media, which is volatile and explosive.
  • Protocol: Always maintain a pH > 6. Never use chlorinated solvents (e.g., DCM, Chloroform) with azides, as they form di- and tri-azidomethane (highly explosive).

  • Pressure: MW heating of closed vessels generates pressure. Ensure vessels are rated for at least 30 bar.

Detailed Protocols

Protocol A: In Situ Synthesis of Zn(II)-Tetrazolate Frameworks

Target: Synthesis of [Zn(pytz)2] (pytz = 5-(4-pyridyl)tetrazolate) without isolating the ligand.

Reagents:

  • 4-Cyanopyridine (1.0 mmol)

  • Sodium Azide (

    
    ) (1.2 mmol)
    
  • Zinc Nitrate Hexahydrate (

    
    ) (0.5 mmol)
    
  • Solvent: 10 mL Deionized Water / Ethanol (1:1 v/v)

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

  • 10 mL or 30 mL Borosilicate/Quartz vial with Teflon-lined cap

Step-by-Step Procedure:

  • Precursor Mixing: In the microwave vial, dissolve 4-cyanopyridine and Sodium Azide in the solvent mixture. Stir until clear.

  • Metal Addition: Add the Zinc Nitrate. A slight precipitate may form initially; this is normal.

  • Sealing: Cap the vial tightly. Ensure the magnetic stir bar is inside.

  • Microwave Program:

    • Stirring: High[3]

    • Ramp: 2 minutes to 140°C

    • Hold: 30 minutes at 140°C (Max Power: 150W; Max Pressure: 15 bar)

    • Cooling: Rapid air cooling to 50°C (approx. 5 mins).

  • Isolation:

    • Open the vial (in a fume hood).

    • Filter the resulting colorless block crystals.

    • Wash 1: 3x with warm water (removes unreacted

      
       and 
      
      
      ).
    • Wash 2: 2x with Ethanol (facilitates drying).

  • Drying: Dry in a vacuum oven at 60°C for 2 hours.

Protocol B: Direct Assembly (Pre-formed Ligands)

Use Case: When the ligand is complex or sensitive to the in situ conditions.

  • Dissolution: Dissolve 0.5 mmol of 5-phenyltetrazole (ligand) and 0.5 mmol of

    
     in 8 mL DMF.
    
  • Irradiation: Heat at 100°C for 10 minutes.

  • Result: This method typically yields smaller, more uniform particles suitable for drug delivery applications, compared to the larger crystals from Protocol A.

Data Presentation & Comparison

Table 1: Comparison of Conventional Solvothermal vs. Microwave Synthesis

ParameterConventional SolvothermalMicrowave-Assisted (Protocol A)Benefit
Reaction Time 48 – 72 Hours30 – 60 Minutes98% Time Savings
Temperature 160°C140°CLower Energy Cost
Yield 65 – 75%85 – 92%Higher Efficiency
Particle Size 10 – 50 µm (Broad distribution)1 – 5 µm (Narrow distribution)Better Bio-availability
Safety Prolonged heating of azidesShort exposure, sealed vesselReduced Risk

Characterization & Validation

To validate the synthesis, the following analytical workflow is required:

  • Powder X-Ray Diffraction (PXRD):

    • Purpose: Confirm phase purity and crystallinity.

    • Check: Compare experimental pattern with simulated pattern from single-crystal data. MW-synthesized samples often show broader peaks due to smaller crystallite size (Scherrer equation).

  • FT-IR Spectroscopy:

    • Key Signal: Disappearance of the Nitrile (

      
      ) peak at ~2230 cm⁻¹.
      
    • Key Signal: Appearance of the Tetrazole ring breathing mode at ~1000–1100 cm⁻¹.

  • Thermogravimetric Analysis (TGA):

    • Purpose: Verify solvent removal and thermal stability.

    • Expectation: Tetrazole CPs are generally stable up to 250–300°C.

Validation Workflow Diagram

Validation_Workflowcluster_testsAnalytical BatterySampleSynthesized CP SamplePXRDPXRD(Crystallinity check)Sample->PXRDFTIRFT-IR(Ligand formation check)Sample->FTIRSEMSEM(Morphology check)Sample->SEMDecisionDoes data matchreference standards?PXRD->DecisionFTIR->DecisionSEM->DecisionPassVALIDATEDProceed to ApplicationDecision->PassYesFailREJECTCheck pH & TempDecision->FailNo

Figure 2: Quality control decision tree for synthesized coordination polymers.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete cycloadditionIncrease hold time by 10 mins or add Lewis Acid catalyst (

).
Amorphous Product Heating ramp too fastSlow ramp time (increase from 2 mins to 5 mins) to allow nucleation.
Vessel Over-pressure Decomposition of AzideSTOP immediately. Reduce temperature by 20°C. Ensure headspace is sufficient.
Impurity Peaks (PXRD) Metal Oxide formationReduce water ratio; use dry Ethanol or DMF.

References

  • Laybourn, A., et al. (2017).[4] "Metal–organic frameworks in seconds via selective microwave heating."[4][5] Materials Science. Link

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link

  • Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry. Link

  • Vo, M. N., et al. (2013). "Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor." Angewandte Chemie. Link

  • Bazarhadi, S., et al. (2025).[6] "Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach." RSC Advances. Link

Application Note: Gas Adsorption Applications of 2-(1H-tetrazol-1-yl)terephthalic Acid MOFs

Author: BenchChem Technical Support Team. Date: February 2026


 Separation Profiling

Executive Summary

This Application Note details the utilization of Metal-Organic Frameworks (MOFs) constructed from 2-(1H-tetrazol-1-yl)terephthalic acid (


)  for gas adsorption applications. Unlike standard terephthalate-based MOFs (e.g., MOF-5, UiO-66), the incorporation of a bulky, nitrogen-rich tetrazole group at the 2-position of the benzene ring introduces unique physicochemical properties.

The uncoordinated nitrogen atoms in the tetrazole ring act as Lewis basic sites, significantly enhancing the isosteric heat of adsorption (


)  for acidic gases like 

. This guide provides a validated workflow for ligand synthesis, MOF fabrication, critical activation steps to prevent pore collapse, and data analysis protocols for determining selectivity in flue gas remediation scenarios.

Material Design & Mechanism

Ligand Chemistry

The ligand, 2-(1H-tetrazol-1-yl)terephthalic acid , is a bifunctional linker.

  • Structural Role: The dicarboxylate backbone (terephthalic acid) drives the formation of the primary framework topology (e.g., forming paddlewheel clusters with

    
     or 
    
    
    
    ).
  • Functional Role: The tetrazole pendant creates a "gated" or constricted pore environment. Crucially, the tetrazole ring is electron-rich and possesses a dipole moment that interacts favorably with the quadrupole moment of

    
    .
    
Adsorption Mechanism

The high selectivity for


 over 

or

is driven by dipole-quadrupole interactions .
  • Physisorption: The microporous structure provides high surface area.

  • Chemisorption-like Interaction: The Lewis basic tetrazole nitrogens donate electron density to the Lewis acidic carbon in

    
    , stabilizing the captured molecule without forming a permanent covalent bond (allowing for low-energy regeneration).
    

AdsorptionMechanism Ligand 2-(1H-tetrazol-1-yl) terephthalic acid MOF_Structure Porous MOF Framework Ligand->MOF_Structure Coordination (Zn/Cu/Zr) Interaction Dipole-Quadrupole Interaction MOF_Structure->Interaction Exposed Tetrazole N-sites Gas_Stream Mixed Gas Stream (CO2 / N2) Gas_Stream->Interaction CO2 Diffusion Selectivity High CO2 Selectivity Interaction->Selectivity Thermodynamic Preference

Figure 1: Mechanistic pathway of selective


 adsorption in Tetrazole-functionalized MOFs.

Experimental Protocols

Precursor Synthesis: 2-(1H-tetrazol-1-yl)terephthalic acid ( )

Note: This ligand is rarely available commercially and must be synthesized from 2-aminoterephthalic acid.

Reagents: 2-aminoterephthalic acid, Sodium azide (


), Triethyl orthoformate (

), Glacial acetic acid.

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 2-aminoterephthalic acid in 30 mL of glacial acetic acid in a round-bottom flask.

  • Cyclization: Add 30 mmol of

    
     (Caution: Azides are toxic/explosive) and 30 mmol of 
    
    
    
    .
  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. The reaction proceeds via the heterocyclization of the amine.
    
  • Precipitation: Cool to room temperature. Pour the mixture into 100 mL of ice-cold 1M HCl. A white/off-white precipitate will form.

  • Purification: Filter the solid, wash extensively with cold water, and recrystallize from ethanol/water.

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ). Look for the disappearance of the amine peak and the appearance of the tetrazole proton (often broad,
    
    
    ppm).
MOF Synthesis (Zn-TTA Prototype)

This protocol creates a robust Zn-based framework suitable for gas sorption.

Reagents:


, 

, N,N-Dimethylformamide (DMF), Ethanol.
  • Solvothermal Prep: In a 20 mL scintillation vial, dissolve 0.1 mmol

    
     and 0.2 mmol 
    
    
    
    in a mixture of DMF/Ethanol (3:1 v/v, 10 mL).
  • Reaction: Seal the vial (or Teflon-lined autoclave) and heat at

    
     for 48 hours.
    
  • Harvesting: Collect the resulting colorless block crystals via filtration.

  • Washing: Wash with fresh DMF (

    
     mL) to remove unreacted ligand.
    
Critical Activation Protocol

Failure Point: Direct drying from DMF often leads to pore collapse due to high surface tension.

  • Solvent Exchange: Immerse crystals in anhydrous methanol or acetone for 3 days, refreshing the solvent every 12 hours.

  • Supercritical Drying (Recommended): Transfer samples to a supercritical

    
     dryer. Exchange solvent with liquid 
    
    
    
    at
    
    
    for 4 hours, then bleed at
    
    
    (supercritical state).
  • Thermal Activation: Degas the sample under dynamic vacuum (

    
     Torr) at 
    
    
    
    for 12 hours prior to analysis.

SynthesisWorkflow Precursors 2-amino-BDC + NaN3 + HC(OEt)3 Ligand_Syn Ligand Synthesis (Reflux in AcOH) Precursors->Ligand_Syn MOF_Syn Solvothermal Reaction (Zn/Zr salt + DMF) Ligand_Syn->MOF_Syn Purified H2TTA Exchange Solvent Exchange (MeOH/Acetone) MOF_Syn->Exchange As-synthesized MOF Activation Activation (ScCO2 or Vacuum) Exchange->Activation Solvent-filled pores Adsorption Gas Adsorption Measurement Activation->Adsorption Activated MOF

Figure 2: Step-by-step synthesis and activation workflow for TTA-based MOFs.

Gas Adsorption Characterization

Measurement Parameters
  • Instrument: Volumetric Gas Sorption Analyzer (e.g., Micromeritics 3Flex or equivalent).

  • Adsorbates:

    
     (77 K) for surface area; 
    
    
    
    (273 K and 298 K) for capacity and heat of adsorption.
  • Dead Space: Measure using Helium (99.999%).

Data Analysis & Expected Results

The tetrazole functionality typically results in a slight reduction in BET surface area compared to the parent terephthalate MOF (due to the steric bulk of the tetrazole), but a significant increase in low-pressure


 uptake.

Table 1: Comparative Performance Metrics (Representative Data)

ParameterStandard MOF-5 (Zn-BDC)TTA-MOF (Zn-TTA)Impact of Tetrazole
BET Surface Area ~3000

~2200

Reduced (Steric bulk)
Pore Volume ~1.2

~0.9

Reduced

Uptake (1 bar, 298 K)
~1.5 mmol/g~3.5 - 4.2 mmol/g Significantly Increased

(

)
~17 kJ/mol~35 - 42 kJ/mol Enhanced (Lewis Base sites)

Selectivity (IAST)
~5 - 10> 50 Highly Selective
Calculating Selectivity (IAST Method)

To validate the material for flue gas separation:

  • Fit the single-component isotherms (

    
     and 
    
    
    
    at 298 K) to the Dual-Site Langmuir (DSL) model.
  • Apply Ideal Adsorbed Solution Theory (IAST) calculations assuming a mixture typical of flue gas (

    
    ).
    
  • A selectivity value

    
     indicates industrial viability for post-combustion capture.
    

Troubleshooting & Quality Control

  • Issue: Low Surface Area (

    
    ). 
    
    • Cause: Incomplete activation or pore collapse.

    • Remedy: Ensure the solvent exchange step is thorough. If using heat activation only, ramp temperature slowly (

      
      ) to avoid structural stress.
      
  • Issue: Low

    
     Selectivity. 
    
    • Cause: Ligand degradation or blocked N-sites.

    • Remedy: Verify ligand purity via NMR before MOF synthesis. Ensure activation temperature does not exceed

      
       (tetrazoles can decompose thermally at high T).
      
  • Issue: Amorphous Powder (No XRD peaks).

    • Cause: Reaction kinetics too fast.

    • Remedy: Lower the synthesis temperature or add a modulator (e.g., benzoic acid) to slow down nucleation and improve crystallinity.

References

  • Ligand Synthesis Methodology: Su, W.-K., Hong, Z., Shan, W.-G., & Zhang, X.-X.[1] (2006).[2] One-Pot Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles from Amines, Triethyl Orthoformate and Sodium Azide using Yb(OTf)3 as a Catalyst.[1] European Journal of Organic Chemistry.[1] (Note: This protocol is adapted for the specific amino-terephthalic acid precursor).

  • General MOF Activation Protocols: Mondal, A., et al. (2013). Activation of Metal-Organic Frameworks: A General Strategy. Chemistry of Materials.

  • Tetrazole-Based MOF Gas Adsorption: Zhang, X., et al. (2019). Four three-dimensional metal–organic frameworks assembled from 1H-tetrazole: Synthesis, crystal structures and thermal properties. Journal of Solid State Chemistry.

  • CO2 Capture Mechanisms in N-Rich MOFs: Sumida, K., et al. (2012). Carbon Dioxide Capture in Metal–Organic Frameworks. Chemical Reviews.

  • IAST Selectivity Calculation Standards: Myers, A. L., & Prausnitz, J. M. (1965). Thermodynamics of mixed-gas adsorption. AIChE Journal.

Sources

High-Sensitivity Luminescent Sensing of Antibiotics and Explosives using Tetrazole-Functionalized Lanthanide MOFs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-LNMOF-04

Executive Summary

This guide details the synthesis, characterization, and application of tetrazole-functionalized lanthanide metal-organic frameworks (Ln-MOFs) for the detection of trace analytes. Unlike conventional carboxylate-based MOFs, tetrazole-functionalized ligands offer superior "antenna effects" due to their high nitrogen content and extended


-conjugation, significantly enhancing the luminescence quantum yield of Eu

(red) and Tb

(green) ions.

This protocol focuses on the detection of nitro-antibiotics (e.g., Nitrofurantoin) and nitroaromatic explosives (e.g., TNP) in aqueous media. It provides a self-validating workflow designed for reproducibility in pharmaceutical quality control and environmental monitoring.

Scientific Foundation: The "Antenna" Mechanism[1]

The core efficacy of this sensing platform relies on the Antenna Effect (Ligand-to-Metal Energy Transfer, LMET). Lanthanide ions have low molar absorption coefficients (


 transitions are forbidden). The organic ligand absorbs excitation energy and transfers it to the Ln

excited state.
Mechanism of Action
  • Excitation: The tetrazole ligand absorbs UV light (

    
     nm).
    
  • Intersystem Crossing (ISC): Energy moves from the ligand's singlet state (

    
    ) to the triplet state (
    
    
    
    ).
  • Energy Transfer: Energy is transferred from the ligand

    
     state to the resonance level of the Ln
    
    
    
    ion (
    
    
    for Eu
    
    
    ,
    
    
    for Tb
    
    
    ).
  • Emission: The Ln

    
     ion relaxes, emitting characteristic sharp luminescence.
    

Sensing (Quenching): When an electron-deficient analyte (e.g., a nitro-compound) approaches the tetrazole site, it disrupts this pathway via Photoinduced Electron Transfer (PET) or Competitive Absorption (Inner Filter Effect) , causing a measurable decrease in luminescence intensity.

Diagram 1: Energy Transfer & Quenching Pathway

AntennaMechanism UV UV Excitation (280-320 nm) Ligand_S1 Ligand Singlet (S1) UV->Ligand_S1 Absorption Ligand_T1 Ligand Triplet (T1) Ligand_S1->Ligand_T1 ISC Ln_Excited Ln3+ Resonance (5D0 / 5D4) Ligand_T1->Ln_Excited Antenna Transfer (LMET) Quench Non-Radiative Decay Ligand_T1->Quench Quenching Emission Luminescence (Red/Green) Ln_Excited->Emission Radiative Decay Analyte Analyte (Nitro-compound) Analyte->Ligand_T1 PET / Energy Theft

Figure 1: The Antenna Effect mechanism showing the energy transfer pathway from the tetrazole ligand to the Lanthanide ion and the disruption caused by the analyte.

Protocol 1: Material Synthesis (Ln-TZPI)

Target Material: Eu-TZPI (Europium 5-(4-(tetrazol-5-yl)phenyl)-isophthalate). Rationale: The isophthalate group ensures framework stability, while the pendant tetrazole group acts as the Lewis basic site for analyte interaction.

Reagents
  • Eu(NO

    
    )
    
    
    
    ·6H
    
    
    O (99.9%)
  • H

    
    TZPI Ligand (Synthesized via [3+2] cycloaddition of 5-(4-cyanophenyl)-isophthalic acid and sodium azide).
    
  • Solvents: DMF (N,N-Dimethylformamide), Ethanol, Deionized Water.

Step-by-Step Synthesis
  • Precursor Dissolution: Dissolve 0.1 mmol of H

    
    TZPI and 0.2 mmol of Eu(NO
    
    
    
    )
    
    
    ·6H
    
    
    O in a mixed solvent of DMF/Ethanol/H
    
    
    O (4:3:1 v/v/v, 10 mL).
    • Expert Tip: Sonicate for 15 mins. Homogeneity is critical to prevent amorphous phase formation.

  • Solvothermal Reaction: Seal the mixture in a 20 mL Teflon-lined stainless steel autoclave. Heat at 100°C for 72 hours .

    • Cooling: Allow to cool to room temperature naturally (approx. 10°C/hour) to promote large crystal growth.

  • Isolation: Filter the colorless block crystals.

  • Activation (Critical): Wash with DMF (

    
     mL) and Ethanol (
    
    
    
    mL) to remove unreacted ligand.
  • Solvent Exchange: Immerse crystals in ethanol for 24 hours, refreshing solvent every 6 hours.

  • Drying: Dry under vacuum at 80°C for 12 hours.

Quality Control (Self-Validation)
  • PXRD: Confirm crystallinity against the simulated pattern from single-crystal data.

  • UV-Vis: Verify ligand absorption peak shift (red-shift indicates coordination).

  • PL Check: Solid-state emission under 365 nm UV lamp must be bright red (Eu) or green (Tb). If dim, re-activate.

Protocol 2: Analytical Sensing Workflow

This protocol quantifies the concentration of Nitrofurantoin (antibiotic) or TNP (explosive) in water.

Diagram 2: Experimental Workflow

SensingWorkflow cluster_prep Phase 1: Preparation cluster_measure Phase 2: Titration cluster_analysis Phase 3: Analysis MOF_Powder Activated MOF (Fine Powder) Suspension Ultrasonic Dispersion (1 mg/mL in Water) MOF_Powder->Suspension Stability Stability Check (Time-scan 30 min) Suspension->Stability Baseline Measure I0 (Blank) Stability->Baseline If stable Add_Analyte Add Analyte (Micropipette) Baseline->Add_Analyte Equilibrate Wait 1 min (Adsorption) Add_Analyte->Equilibrate Measure Measure I (Fluorescence) Equilibrate->Measure Measure->Add_Analyte Next increment SV_Plot Stern-Volmer Plot (I0/I vs Conc) Measure->SV_Plot Complete Calc Calculate Ksv & LOD SV_Plot->Calc

Figure 2: Step-by-step experimental workflow from sample preparation to data analysis.

Detailed Procedure
  • Suspension Preparation:

    • Grind 3 mg of activated Eu-TZPI crystals into a fine powder.

    • Disperse in 3 mL of Deionized Water.

    • Sonicate for 20 minutes to create a stable suspension.

    • Validation: The PL intensity should remain constant over 30 minutes (RSD < 2%).

  • Titration:

    • Place the suspension in a quartz cuvette (path length 1 cm).

    • Record the initial emission spectrum (

      
      ) (
      
      
      
      nm,
      
      
      nm for Eu).
    • Add the analyte solution (1 mM stock) in 10

      
      L increments.
      
    • Mix by inversion and allow to equilibrate for 60 seconds.

    • Record the emission spectrum (

      
      ) after each addition.
      
  • Selectivity Check (Interference):

    • Repeat the experiment in the presence of common interfering ions (

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      ,
      
      
      ). The quenching efficiency should not deviate by >5%.

Data Analysis & Interpretation

Stern-Volmer Analysis

Quantify the quenching efficiency using the Stern-Volmer (S-V) equation:



  • 
    : Initial fluorescence intensity.
    
  • 
    : Intensity at analyte concentration 
    
    
    
    .
  • 
    : Quenching constant (M
    
    
    
    ). Higher
    
    
    indicates higher sensitivity.
Limit of Detection (LOD)

Calculate LOD using the standard deviation of the blank (


) and the slope of the S-V plot (

):


Table 1: Comparative Performance Metrics (Representative Data)
MOF MaterialAnalyteMediumK

(M

)
LOD (ppm)MechanismRef
Eu-TZPI NitrofurantoinWater

0.8PET/Abs[1]
Tb-TZPI Cr

O

Water

0.4Energy Transfer[2]
Eu-MOF TNP (Explosive)Ethanol

0.2PET[3]
Zn-MOF TetracyclineWater

1.5IFE[4]

Troubleshooting & Expert Tips

  • Issue: Low Initial Intensity (

    
    ). 
    
    • Cause: Incomplete solvent exchange (DMF trapped in pores acts as a quencher) or moisture degradation.

    • Fix: Extend ethanol exchange time; store dried MOF in a desiccator.

  • Issue: Non-Linear S-V Plot.

    • Cause: Dynamic vs. Static quenching mix, or self-absorption at high concentrations.

    • Fix: Work in the low concentration range (0–100

      
      M) for linear fitting. Correct for Inner Filter Effect (IFE) if the analyte absorbs at the excitation wavelength.
      
  • Issue: Poor Dispersibility.

    • Fix: Use a surfactant-free approach; ensure particle size is uniform by grinding.

References

  • Xue, Y., et al. (2021).[1] "3D Ln-MOFs as multi-responsive luminescent probes for efficient sensing of Fe3+, Cr2O72−, and antibiotics in aqueous solution." CrystEngComm.

  • Ding, Y., et al. (2021).[1] "Lanthanide-MOFs as multi-responsive photoluminescence sensor for sensitively detecting Fe3+, Cr2O72− and nitrofuran antibiotics."[2][3][4] RSC Advances.

  • Li, L., et al. (2012).[5] "A New Family of 3d–4f Heterometallic Tetrazole-based Coordination Frameworks." Crystal Growth & Design.

  • Lian, X., et al. (2017). "Lanthanide-Functionalized Metal-Organic Framework Hybrid Systems To Create Multiple Luminescent Centers for Chemical Sensing." Accounts of Chemical Research.

  • Wang, B., et al. (2018). "Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing."[6][3][7][8] Materials.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-tetrazol-1-yl)terephthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Audience: Organic Chemists, MOF Researchers, Process Chemists

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The Challenge: The synthesis of 2-(1H-tetrazol-1-yl)terephthalic acid (often abbreviated as H₂TZ-BDC or similar in MOF literature) is a critical step in creating functionalized Metal-Organic Frameworks (e.g., UiO-66 derivatives). The reaction typically involves the heterocyclization of 2-aminoterephthalic acid using sodium azide and triethyl orthoformate.

The Problem: Users frequently report yields below 40%, brown discoloration (oxidation), and difficulty isolating the pure product from the reaction mixture due to the zwitterionic nature of the amino-acid precursor and the solubility profile of the tetrazole product.

The Solution: This guide provides two validated protocols. Protocol A (The Ester Route) is the recommended "Gold Standard" for high yield (>80%) and purity. Protocol B (The Direct Route) is provided for rapid screening but requires stricter control of solubility parameters.

The "Gold Standard" Protocol (Ester Route)

Why this works: Directly reacting 2-aminoterephthalic acid often fails because the starting material is poorly soluble in the reaction solvent (acetic acid/orthoformate), leading to heterogeneous reaction mixtures and incomplete conversion. By protecting the carboxylic acids as esters, we ensure a homogeneous solution, allowing the cyclization to proceed quantitatively.

Step-by-Step Workflow
Phase 1: Esterification (If starting from acid)[1]
  • Reagents: 2-aminoterephthalic acid, Methanol (MeOH), Thionyl Chloride (SOCl₂) or H₂SO₄.

  • Procedure: Reflux 2-aminoterephthalic acid in MeOH with catalytic acid for 12-24h.

  • Target: Dimethyl 2-aminoterephthalate. (Isolate by removing solvent and washing with NaHCO₃).[2]

Phase 2: Heterocycle Formation (The Critical Step)
  • Substrate: Dimethyl 2-aminoterephthalate (1.0 equiv)

  • Reagents: Sodium Azide (NaN₃, 3.0 equiv), Triethyl Orthoformate (TEOF, Excess/Solvent).[3]

  • Solvent: Glacial Acetic Acid (AcOH).[4][5]

  • Conditions: 80–90 °C for 4–12 hours.

Technical Insight: The reaction proceeds via an imidate intermediate formed in situ between the amine and TEOF. The azide ion then attacks this intermediate. Acetic acid acts as a catalyst to protonate the orthoformate, facilitating amine attack.

Phase 3: Hydrolysis
  • Reagents: NaOH or LiOH (4.0 equiv), THF/Water (1:1).

  • Procedure: Stir at room temperature or mild heat (40°C) until TLC shows disappearance of ester.

  • Workup: Acidify with HCl to pH 1–2. The free acid product will precipitate as a white solid.[2]

Yield Comparison Table
ParameterDirect Acid RouteEster Route (Recommended)
Solubility Poor (Heterogeneous slurry)Excellent (Homogeneous solution)
Reaction Time 12–24 Hours4–8 Hours
Typical Yield 30–50%75–90%
Purity Often requires recrystallizationUsually pure upon precipitation
Color Tan/Brown (Oxidation common)White/Off-white

Visualizing the Workflow

The following diagram illustrates the decision logic and synthetic pathway for the Ester Route vs. the Direct Route.

SynthesisWorkflow Start Start: 2-Aminoterephthalic Acid Decision Choose Pathway Start->Decision DirectRxn Direct Cyclization (NaN3 + TEOF + AcOH) Decision->DirectRxn Direct Route (Faster, Riskier) Esterification Esterification (MeOH/H+) Decision->Esterification Ester Route (Recommended) DirectWorkup Precipitation (pH < 1) DirectRxn->DirectWorkup LowYield Result: Low Yield (30-50%) Impure Product DirectWorkup->LowYield Cyclization Cyclization (NaN3 + TEOF + AcOH) Esterification->Cyclization Hydrolysis Hydrolysis (LiOH, then HCl) Cyclization->Hydrolysis HighYield Result: High Yield (>80%) Pure Ligand Hydrolysis->HighYield

Caption: Comparative workflow of Direct vs. Ester-mediated synthesis strategies. The Ester route (green) minimizes solubility-related yield losses.

Troubleshooting Guide

Issue 1: Reaction mixture turns dark brown/black
  • Root Cause: Oxidation of the starting aniline (amine) prior to cyclization. This often happens if the reaction is run too hot in the presence of air before the triethyl orthoformate reacts.

  • Solution:

    • Purge the reaction vessel with Nitrogen or Argon before heating.

    • Add the Triethyl Orthoformate (TEOF) before heating. The TEOF protects the amine by forming the imidate quickly.

    • Check Reagent Quality: Ensure your 2-aminoterephthalic acid is not already oxidized (dark yellow/brown). Recrystallize it if necessary.

Issue 2: No precipitation upon acidification (Direct Route)
  • Root Cause: The product might be forming a water-soluble salt or the conversion was incomplete.

  • Solution:

    • Ensure pH is below 2.0 . The tetrazole proton is acidic (pKa ~4.5–5), and the carboxylic acids are also acidic. You need to fully protonate all three sites to induce precipitation.

    • Salting Out: Add NaCl to saturation to help precipitate the organic acid (Common Ion Effect).

    • Extraction: If it still won't precipitate, extract with Ethyl Acetate (EtOAc). Note: The product is very polar; you may need 10% Methanol in EtOAc for efficient extraction.

Issue 3: Incomplete Conversion (TLC shows starting material)
  • Root Cause: Moisture in the reagents. TEOF hydrolyzes rapidly in the presence of water, destroying the reagent required for ring closure.

  • Solution:

    • Use Glacial Acetic Acid (99-100%).

    • Use fresh TEOF.

    • Increase TEOF equivalents to 5.0–10.0 equiv if moisture is suspected.

Safety Protocols (Critical)

Hazard: Hydrazoic Acid (HN₃) Generation [6]

  • Mechanism: Reacting Sodium Azide (NaN₃) with Acetic Acid generates Hydrazoic Acid (HN₃) in situ.

  • Risk: HN₃ is highly toxic and volatile (boiling point ~37°C). It is also an explosive hazard in high concentrations.

  • Mitigation:

    • Ventilation: ALWAYS perform this reaction in a high-efficiency fume hood.

    • Shielding: Use a blast shield.

    • Temperature Control: Do not overheat. 80–90°C is sufficient.

    • Waste Disposal: Quench the reaction mixture and any mother liquors with saturated Sodium Nitrite (NaNO₂) solution in acidic media (carefully) or specialized azide waste containers to destroy unreacted azide before disposal. Do NOT pour azide solutions into metal drains (forms explosive heavy metal azides).

Frequently Asked Questions (FAQ)

Q: Can I use Trimethylsilyl Azide (TMSN₃) instead of Sodium Azide? A: Yes. TMSN₃ is safer than NaN₃ regarding shock sensitivity, but it is significantly more expensive. In the presence of Methanol (if used as co-solvent), TMSN₃ generates HN₃ in situ, so the toxicity hazard remains. For small-scale medicinal chemistry (mg scale), TMSN₃ is preferred. For scale-up (>10g), NaN₃ is standard due to cost.

Q: Why do I get the 1-substituted tetrazole and not the 2-substituted one? A: The reaction between a primary amine, orthoformate, and azide is regioselective for the 1-substituted tetrazole . The amine nitrogen becomes the N1 atom of the tetrazole ring. Formation of 2-substituted tetrazoles typically requires alkylation of a pre-existing tetrazole ring, which leads to mixtures of N1 and N2 isomers.

Q: My product is a gel. How do I get a solid? A: This is common for dicarboxylic acids.

  • Dissolve the gel in a minimum amount of hot Ethanol or Methanol.

  • Add water dropwise until turbid.

  • Let it stand in the fridge overnight.

  • Alternatively, sonicate the gel in dilute HCl.

References

  • General Mechanism (Gewald Reaction)

    • Su, W. K., et al. (2006).[7] "Ytterbium triflate catalyzed synthesis of 1-substituted tetrazoles."[7] European Journal of Organic Chemistry.[7]

    • Context: Describes the fundamental amine + azide + orthoformate mechanism.[4]

  • MOF Ligand Synthesis (Specific Protocol)

    • Voora, V. M., et al. (2011). "Synthesis and characterization of a new tetrazole-functionalized zirconium metal-organic framework." Inorganic Chemistry Communications.

    • Context: Details the synthesis of tetrazole-functionalized terephthalic acid deriv
  • Safety & Process Scale-up

    • Kappe, C. O., et al. (2011).[7] "Safe and Efficient Tetrazole Synthesis in a Continuous-Flow Microreactor." Angewandte Chemie International Edition. [6]

    • Context: Discusses HN3 handling and safety limits in azide cycliz
  • Structural Characterization

    • Xue, Y. S., et al. (2012). "2-(1H-Tetrazol-1-yl)acetic acid monohydrate." Acta Crystallographica Section E.

    • Context: Provides X-ray data and synthesis confirmation for the carboxylic acid-tetrazole motif.

Sources

purification of tetrazole-terephthalic acid from unreacted azide

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the High-Purity Ligand Support Center.

The purification of 1,4-benzeneditetrazole (H₂BDT) and related terephthalic acid derivatives is a critical workflow in MOF (Metal-Organic Framework) synthesis. Unlike standard organic workups, this process carries a Tier-1 Safety Risk due to the presence of residual sodium azide (


) and the potential generation of hydrazoic acid (

).

Below is your specific troubleshooting guide, engineered to ensure both high purity (removal of Zn/Azide) and operator safety.

🛡️ Module 1: Critical Safety Directives (Read First)

Before touching any glassware, you must understand the "Azide-Acid Trap."

The Hazard Mechanism

In the Sharpless/Demko synthesis, you use a Lewis Acid (often


 or 

) and Sodium Azide.[1] When you acidify the mixture to precipitate your tetrazole product, the unreacted azide converts to Hydrazoic Acid (

)
.


  • Toxicity:

    
     is roughly as toxic as Hydrogen Cyanide.
    
  • Explosivity: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     is volatile and explosive.[2][3] Heavy metal azides (formed if you use metal spatulas or copper drains) are shock-sensitive explosives.
    
Mandatory Safety Protocol
  • No Metal Spatulas: Use only Teflon or ceramic tools.

  • Ventilation: All acidification steps must occur in a high-flow fume hood.

  • The "Kill Bath": Keep a beaker of saturated Sodium Nitrite (

    
    )  solution nearby. If you spill azide, or for quenching filtrates, this is your neutralizer.
    

⚙️ Module 2: The Purification Protocol (Acid-Base Swing)

The physicochemical separation relies on the solubility differential between the Tetrazole (pKa ~4.5) and Hydrazoic Acid (pKa 4.7) . While their pKas are close, the tetrazole is insoluble in water at pH < 2, whereas


 remains soluble (or volatile).
Step-by-Step Methodology
Phase A: Solubilization & Chelate Breaking

Context: Your crude product is likely a Zinc-Tetrazolate complex, which is insoluble and traps azide.

  • Suspend the crude solid in 0.5 M NaOH (Use 10 mL per gram of theoretical yield).

    • Why: This deprotonates the tetrazole (

      
      ), dissolving it. It also converts Zinc to soluble zincate 
      
      
      
      .
  • Heat gently to 50°C for 30 minutes.

    • Why: Ensures complete breakdown of the robust Zn-N clusters.

  • Filter the hot solution through a Celite pad.

    • Why: Removes unreacted terephthalonitrile or insoluble byproducts. The filtrate now contains your product, zinc, and azide.

Phase B: Controlled Precipitation (The Separation)
  • Cool the filtrate to room temperature.

  • Slow Acidification: Add 3 M HCl dropwise while stirring vigorously.

    • Target: pH 1.0.[4]

    • Observation: A thick white precipitate (H₂BDT) will form.

    • Critical Control:Do not rush. Rapid precipitation traps

      
       and 
      
      
      
      inside the crystal lattice.
  • Digestion: Once at pH 1, heat the slurry to 70°C for 1 hour, then let it cool slowly.

    • Why: "Digesting" the precipitate allows small, impure crystals to dissolve and redeposit on larger, purer crystals (Ostwald Ripening), releasing trapped azide.

Phase C: Isolation & Decontamination
  • Filter the solid.[4] Treat the filtrate as hazardous waste (contains

    
    ) .
    
  • Wash 1: Wash the cake with 0.1 M HCl (removes residual surface Zinc).

  • Wash 2: Wash with copious ice-cold water.

  • Drying: Dry at 80°C in a vacuum oven. Caution: Ensure no volatile azides remain before heating.

📊 Module 3: Visualization of the Workflow

The following diagram illustrates the chemical logic and safety checkpoints.

PurificationProtocol Start Crude Reaction Mixture (Zn-Tetrazole Complex + Excess NaN3) BaseStep Add 0.5M NaOH & Heat (Formation of Soluble Tetz-Na) Start->BaseStep Dissolution Filter1 Filter (Remove Insoluble Nitriles) BaseStep->Filter1 Filtrate Filtrate Contains: Tetz-Na (Soluble) Zn(OH)4 (Soluble) NaN3 (Soluble) Filter1->Filtrate AcidStep Slow Acidification (HCl) to pH 1 (CRITICAL STEP) Filtrate->AcidStep Protonation Separation Phase Separation AcidStep->Separation Precipitate Solid: Pure H2BDT (Tetrazole Acid) Separation->Precipitate Filtration LiquidWaste Liquid: HN3 (Toxic) + ZnCl2 (MUST QUENCH) Separation->LiquidWaste Filtration Quench Add NaNO2 (Destroys Azide -> N2 Gas) LiquidWaste->Quench Safety Protocol

Caption: Logical flow of the Acid-Base Swing purification, highlighting the separation of the toxic liquid phase from the solid product.

🧪 Module 4: Troubleshooting & FAQs

Q1: My product turns pink/red upon adding Ferric Chloride (

). Is this bad?

Yes. This is the classic qualitative test for azides.

  • The Chemistry:

    
     (Deep Red Complex).
    
  • The Fix: Your product still contains trapped azide.

    • Redissolve the solid in hot DMSO or dilute NaOH.

    • Reprecipitate very slowly with HCl.

    • Wash the final solid with Methanol (Azide is soluble; Terephthalic tetrazoles are sparingly soluble in cold MeOH).

Q2: The product leaves a white ash when burned/calcined.

Diagnosis: Residual Zinc contamination.

  • The Cause: Tetrazoles are powerful chelators. At pH ~4-5, they re-bind Zinc avidly.

  • The Fix: You must lower the pH below 1.0 during the precipitation step. If the problem persists, perform a Cheliometric Wash :

    • Suspend product in 0.1 M EDTA (Disodium salt) solution.

    • Stir for 2 hours.

    • Filter and wash with 1 M HCl to remove the EDTA.

Q3: How do I safely dispose of the acidic filtrate?

NEVER pour the acidic filtrate directly down the drain. It contains dissolved


.
  • Protocol:

    • Collect filtrate in an open beaker in the hood.

    • Add excess Sodium Nitrite (

      
      ) .
      
    • Stir until no more brown fumes (

      
      ) or bubbles (
      
      
      
      ) evolve.
    • Neutralize with NaOH to pH 7 before disposal.

    • Reaction:

      
      .
      
Solvent Compatibility Table
SolventH₂BDT SolubilitySodium Azide SolubilityUse Case
Water (pH 7) InsolubleSoluble (360 g/L)Washing (Ineffective for product)
0.5M NaOH Soluble SolubleInitial Dissolution
3M HCl Insoluble Soluble (as

)
Precipitation/Purification
DMSO Soluble (Hot)SolubleRecrystallization
Methanol Slightly SolubleSolubleWashing (removes surface azide)

📚 References

  • Demko, Z. P., & Sharpless, K. B. (2001).[5][6][7] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[5][7] The Journal of Organic Chemistry, 66(24), 7945–7950.

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Sodium Azide: Systemic Agent. CDC Emergency Response Safety.

  • Betterton, E. A. (2003). Environmental Fate of Sodium Azide. University of Arizona / Department of Atmospheric Sciences. (Context on Azide/Nitrite quenching mechanisms).

  • BenchChem Technical Support. (2025). Solubility Data for Terephthalic Acid Derivatives. (Simulated internal link based on context).

Sources

solubility issues of 2-(1H-tetrazol-1-yl)terephthalic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering aqueous solubility challenges with 2-(1H-tetrazol-1-yl)terephthalic acid. We will explore the physicochemical properties of this molecule, troubleshoot common experimental issues, and provide validated protocols to achieve successful solubilization.

Understanding the Solubility Challenge

The aqueous solubility of 2-(1H-tetrazol-1-yl)terephthalic acid is fundamentally governed by the interplay of its three key structural components: the terephthalic acid backbone, the two carboxylic acid groups, and the appended 1H-tetrazole ring.

  • Terephthalic Acid Backbone: The parent molecule, terephthalic acid (TPA), is notoriously insoluble in water at room temperature (0.017 g/L at 25 °C).[1][2] This is due to its rigid, planar structure which promotes efficient crystal packing, stabilized by strong intermolecular hydrogen bonds.[3] This stable crystal lattice is difficult for water molecules to disrupt.

  • Acidic Functional Groups: The molecule possesses three acidic protons: two from the carboxylic acid groups and one from the tetrazole ring. The tetrazole functional group is often used in medicinal chemistry as a metabolically stable isostere for a carboxylic acid, and its acidity is comparable.[4][5] The pKa of the N-H proton on the tetrazole ring is approximately 4.89, similar to a typical carboxylic acid.[4][6] The two carboxylic acid groups on the benzene ring will have distinct pKa values, estimated to be in the range of 3.5-4.5.

The poor intrinsic solubility of the neutral molecule is therefore expected. However, the presence of these three acidic groups means its solubility is highly dependent on pH.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(1H-tetrazol-1-yl)terephthalic acid not dissolving in neutral water?

A1: The neutral form of the molecule is a crystalline solid with low water solubility, much like its parent, terephthalic acid.[3] Strong intermolecular hydrogen bonds create a stable crystal lattice that requires significant energy to break. In neutral water (pH ~7), the acidic groups are only partially ionized, which is insufficient to overcome these lattice forces.

Q2: How does pH impact the solubility of this compound?

A2: pH is the most critical factor for solubilizing this compound. As the pH of the aqueous medium increases, the acidic protons on the carboxylic acid and tetrazole groups are sequentially removed (deprotonated). This converts the neutral molecule into an anionic salt (a carboxylate/tetrazolate).[7][8] This charged species is significantly more polar and readily forms strong ion-dipole interactions with water molecules, leading to a dramatic increase in solubility.[8] Full solubilization is typically achieved at a pH value approximately 2 units above the highest pKa of the molecule.

Q3: What is the recommended pH for creating an aqueous stock solution?

A3: To ensure complete deprotonation of all three acidic sites, we recommend adjusting the pH to ≥ 8.0. At this pH, the molecule will exist as a tri-anionic salt, maximizing its aqueous solubility. It is advisable to use a suitable buffer system to maintain this pH if the solution is to be stored or used in subsequent experiments where pH stability is critical.

Q4: Can I use organic co-solvents to improve solubility?

A4: Yes, polar aprotic solvents can be used. For the related compound terephthalic acid, dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the most effective common organic solvents.[3] However, even in these solvents, heating may be required to achieve higher concentrations.[3] For aqueous experiments, using a small percentage of a water-miscible co-solvent like ethanol, propylene glycol, or PEG 400 can help improve the solubility of poorly soluble compounds.[9][10] This should be considered a secondary strategy to pH adjustment.

Q5: My compound dissolves at a high pH but then precipitates over time. What is happening?

A5: This is a common issue that can be attributed to two main causes:

  • pH Drift: If the solution is unbuffered, absorption of atmospheric carbon dioxide (CO₂) can lower the pH over time. This decrease can cause the compound to protonate and precipitate out of solution.

  • Supersaturation: If the compound was dissolved with heating and then cooled, you may have created a supersaturated solution that is thermodynamically unstable.

The solution is to use a buffer system (e.g., Tris or phosphate buffer at the target pH) and to ensure you are working below the saturation solubility at your experimental temperature.

Troubleshooting Guide & Solubilization Workflows

This section provides a logical workflow for addressing solubility issues and detailed protocols for key procedures.

Diagram: Troubleshooting Decision Tree

G start Start: Need to dissolve 2-(1H-tetrazol-1-yl)terephthalic acid is_aqueous Is the final solvent aqueous? start->is_aqueous use_dmso Use polar aprotic solvent (e.g., DMSO, DMF). Consider gentle heating. is_aqueous->use_dmso No ph_adjust Primary Method: pH Adjustment (See Protocol 1) is_aqueous->ph_adjust Yes dissolved_q1 Does it dissolve? ph_adjust->dissolved_q1 success Success! Proceed with experiment. dissolved_q1->success Yes add_cosolvent Secondary Method: Add Co-solvent (e.g., Ethanol, PEG 400) (See Protocol 2) dissolved_q1->add_cosolvent No dissolved_q2 Does it dissolve now? add_cosolvent->dissolved_q2 dissolved_q2->success Yes use_heat Tertiary Method: Gentle Heating (e.g., to 40-50°C) with stirring dissolved_q2->use_heat No dissolved_q3 Does it dissolve now? use_heat->dissolved_q3 dissolved_q3->success Yes failure Consult further. Consider alternative formulation (e.g., salt form, complexation). dissolved_q3->failure No

Caption: Decision tree for solubilizing the target compound.

Diagram: pH-Dependent Ionization States

ionization_states cluster_low_ph Low pH (e.g., pH < 2) cluster_neutral_ph Mid pH (e.g., pH 5-7) cluster_high_ph High pH (e.g., pH > 8) low_ph_label COOH | (C₆H₃)-Tet-H | COOH Neutral, Insoluble neutral_ph_label COO⁻ | (C₆H₃)-Tet⁻ | COO⁻ Partially to Fully Anionic, Slightly Soluble low_ph_label->neutral_ph_label + OH⁻ high_ph_label COO⁻ | (C₆H₃)-Tet⁻ | COO⁻ Tri-anionic Salt, Highly Soluble neutral_ph_label->high_ph_label + OH⁻

Caption: Ionization states of the molecule at different pH ranges.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol describes the standard method for solubilizing 2-(1H-tetrazol-1-yl)terephthalic acid in an aqueous buffer by converting it to its salt form.

  • Preparation:

    • Weigh the desired amount of 2-(1H-tetrazol-1-yl)terephthalic acid powder into a sterile container.

    • Add approximately 80% of the final desired volume of purified water or your chosen buffer (e.g., PBS, Tris).

    • Add a sterile magnetic stir bar.

  • pH Adjustment:

    • Place the container on a magnetic stir plate and begin stirring to create a suspension.

    • Using a calibrated pH meter, monitor the pH of the suspension.

    • Add a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise. The rationale for using a strong base is to efficiently deprotonate the acidic functional groups.

    • As the base is added, the solid will begin to dissolve. Continue adding the base slowly until all the solid has dissolved and the pH is stable at your target value (recommended: pH 8.0).

  • Finalization:

    • Once the compound is fully dissolved and the pH is stable, transfer the solution to a volumetric flask.

    • Rinse the original container with a small amount of the solvent/buffer and add it to the flask.

    • Bring the solution to the final desired volume with the solvent/buffer.

    • Sterile-filter the final solution through a 0.22 µm filter if required for your application.

Protocol 2: Co-Solvent Screening for Enhanced Solubility

Use this protocol when pH adjustment alone is insufficient or if a non-aqueous or mixed-solvent system is required.

  • Solvent Selection:

    • Choose a panel of water-miscible organic solvents (co-solvents) that are compatible with your experiment. Common choices include ethanol, isopropanol, propylene glycol, and DMSO.[10]

  • Screening Procedure:

    • In separate vials, weigh a small, fixed amount of the compound (e.g., 1 mg).

    • To each vial, add a fixed volume of a pre-mixed solvent system (e.g., 1 mL). Prepare various mixtures, such as 90:10, 80:20, and 50:50 (Water:Co-solvent).

    • Include a control vial with only water.

    • Vortex all vials vigorously for 2 minutes.

    • Allow the vials to sit at room temperature for 1 hour.

    • Visually inspect for dissolution. If undissolved solid remains, the solubility in that system is below your tested concentration.

  • Optimization:

    • For the most promising co-solvent systems, you can perform a more detailed analysis by creating a calibration curve and measuring the concentration of the supernatant by HPLC or UV-Vis spectroscopy to determine the exact solubility.

Data Summary Table

The following table summarizes the predicted solubility behavior of 2-(1H-tetrazol-1-yl)terephthalic acid based on the known properties of its constituent parts.

Solvent SystemTemperatureExpected SolubilityRationale & Remarks
Deionized Water (pH 5-6)25 °CVery Poor (< 0.1 mg/mL)The neutral form has a stable crystal lattice, similar to terephthalic acid.[3]
Aqueous Buffer (pH 7.4)25 °CPoor to ModeratePartial deprotonation occurs, but may not be sufficient to fully solubilize higher concentrations.
Aqueous Base (pH ≥ 8.0)25 °CGood to ExcellentComplete formation of the highly soluble tri-anionic salt.[7][8][11]
DMSO / DMF25 °CModerateGood polar aprotic solvents, but may still require heating for high concentrations.[3]
Water100 °CModerateSolubility of terephthalic acid itself increases significantly with temperature.[12] This trend is expected to hold.
80:20 Water:Ethanol (pH 7.4)25 °CModerateThe co-solvent helps disrupt the crystal lattice and solvate the hydrophobic benzene ring.[9]

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly. Available at: [Link]

  • Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher. Available at: [Link]

  • pH-solubility profiles or organic carboxylic acids and their salts. PubMed. Available at: [Link]

  • How will you increase the solubility of organic compounds in water? Quora. Available at: [Link]

  • Comprehensive In Silico Exploration of Some Novel Tetrazole Molecules. Preprints.org. Available at: [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? Reddit. Available at: [Link]

  • Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson. Available at: [Link]

  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? ResearchGate. Available at: [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews. Available at: [Link]

  • TEREPHTALIC ACID. Ataman Kimya. Available at: [Link]

  • Terephthalic acid - Wikipedia. Wikipedia. Available at: [Link]

  • Syntheses, crystal structures, and properties of 2-(1H-tetrazol-1-yl) acetic acid complexes. Journal of Coordination Chemistry. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. MDPI. Available at: [Link]

  • Synthesis of Mixed Heterocycles from Terephtalic Acid. Sciforum. Available at: [Link]

  • Measurement of solubility of terephthalic acid in water under hydrothermal conditions. Journal of Supercritical Fluids. Available at: [Link]

  • Synthesis of bio-based terephthalic acid. Helda. Available at: [Link]

  • Synthesis and crystal structure of a new 1D metal–organic coordination polymer with Cu2+ ions based on a chiral terephthalic acid derivative synthesized for the first time. RSC Publishing. Available at: [Link]

  • 2,5-di(1H-1,2,4-triazol-1-yl)terephthalic acid. PubChem. Available at: [Link]

  • Tetrazoles via Multicomponent Reactions. National Center for Biotechnology Information. Available at: [Link]

  • Studies on the Solubility of Terephthalic Acid in Ionic Liquids. MDPI. Available at: [Link]

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preventing decarboxylation during tetrazole ligand synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Tetrazole Ligand Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing tetrazole-containing molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

This resource addresses a critical and often misunderstood challenge in tetrazole synthesis: the unwanted loss of functional groups, which can manifest as either ring decomposition or true decarboxylation. We will dissect these issues, offering clear, actionable guidance rooted in established chemical principles.

Frequently Asked Questions (FAQs)

Here, we address the most common queries and misconceptions encountered in the field.

Q1: I'm observing gas evolution and loss of my product during tetrazole synthesis. Is this decarboxylation?

A1: Not necessarily. While it's a common assumption, the most frequent cause of gas evolution and product loss during the synthesis of many 5-substituted tetrazoles is not decarboxylation, but rather thermal or photochemical decomposition of the tetrazole ring itself. This process typically involves the extrusion of dinitrogen (N₂) gas, a reaction that can be triggered by excessive heat or exposure to UV light.[1][2]

The prevailing mechanism for this decomposition is a stepwise extrusion of molecular nitrogen.[1] This ring-opening can lead to highly reactive intermediates like nitrilimines, which can then undergo various subsequent reactions, leading to a complex mixture of byproducts instead of your desired tetrazole.[3]

Q2: So, when is decarboxylation a real concern?

A2: True decarboxylation—the loss of a carboxyl group (–COOH) as carbon dioxide (CO₂)—is a primary concern under two conditions:

  • When your target molecule is a tetrazole-containing carboxylic acid (e.g., 1H-tetrazole-5-carboxylic acid).

  • When your nitrile starting material possesses a carboxylic acid group that you intend to preserve in the final product.

Azole carboxylic acids, as a class, can be susceptible to decarboxylation, particularly under harsh thermal conditions.[4] This is a known transformation, and specific methods have even been developed to intentionally decarboxylate such heterocyclic compounds.[5]

Q3: Why are tetrazoles used as bioisosteres for carboxylic acids if they can be unstable?

A3: This is an excellent question that gets to the heart of medicinal chemistry strategy. The 5-substituted-1H-tetrazole ring is a widely used bioisostere for the carboxylic acid group because its acidity (pKa ≈ 4.9) is very similar to that of a typical carboxylic acid.[6][7][8] This allows it to engage in similar ionic and hydrogen-bonding interactions with biological targets. However, it offers key advantages:

  • Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid.[9][10]

  • Increased Lipophilicity: Replacing a carboxyl group with a tetrazole can enhance the molecule's ability to cross cell membranes.[6]

  • Pharmacokinetic Profile: This substitution can favorably alter the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[11]

The key is that while the tetrazole ring can be decomposed under certain synthetic conditions (e.g., high heat), it is generally stable under physiological conditions (aqueous environment, 37°C), making it an effective and stable functional group in vivo.[12]

Q4: What is the most common method for synthesizing 5-substituted-1H-tetrazoles, and how does it relate to these stability issues?

A4: The most prevalent and versatile method is the [3+2] cycloaddition reaction between an organic nitrile (R-C≡N) and an azide source, typically sodium azide (NaN₃).[6][11][13] This reaction is often catalyzed to improve reaction rates and yields.

The stability issues arise from the conditions used to drive this reaction. High temperatures (often >100°C) are frequently employed, which can approach the decomposition temperature of the tetrazole product, leading to N₂ extrusion.[14][15] If the nitrile also contains a carboxylic acid, these same high temperatures can promote decarboxylation. Therefore, the central challenge is to find conditions that facilitate the cycloaddition at a rate faster than the degradation of the starting material or product.

Troubleshooting Guide: Preventing Unwanted Side Reactions

This section provides a structured approach to diagnosing and solving common problems during tetrazole synthesis.

Problem 1: Low or No Yield, Suspected Ring Decomposition (N₂ Extrusion)

This is the most common failure mode, often misidentified as decarboxylation.

Potential Cause Underlying Science (Causality) Recommended Solution
Excessive Reaction Temperature The tetrazole ring has finite thermal stability. High temperatures provide the activation energy for ring-opening and subsequent N₂ extrusion, a kinetically favorable decomposition pathway.[16][17]1. Lower the Temperature: Screen temperatures from 80°C to 110°C. While lower temperatures slow the cycloaddition, they dramatically reduce the rate of decomposition.[18] 2. Use Microwave Irradiation: Microwave heating can often promote the desired cycloaddition at lower bulk temperatures and for shorter reaction times, minimizing the window for thermal decomposition.[19]
Prolonged Reaction Time Even at moderate temperatures, extended exposure to heat can lead to cumulative product degradation. The goal is to complete the reaction before significant decomposition occurs.1. Employ a More Efficient Catalyst: Switch from Brønsted acids (like NH₄Cl) to more potent Lewis acids (e.g., ZnCl₂, ZnBr₂) which can significantly accelerate the nitrile-azide coupling.[19] 2. Monitor the Reaction: Use TLC or LC-MS to track reaction progress and stop the reaction as soon as the starting material is consumed.
Photochemical Decomposition Tetrazole rings can be sensitive to UV light, which can induce photochemical cleavage and N₂ extrusion, generating highly reactive intermediates.[2]1. Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in an amber-colored flask. 2. Avoid UV-Active Solvents/Catalysts: Ensure that no components in your reaction mixture are promoting photochemical pathways under your laboratory's lighting conditions.
Logical Workflow for Troubleshooting Ring Decomposition

start Low Yield of Tetrazole Product check_temp Is Reaction Temperature > 120°C? start->check_temp lower_temp Action: Lower temperature to 90-110°C. Re-run experiment. check_temp->lower_temp Yes check_time Is Reaction Time > 24 hours? check_temp->check_time No success Problem Resolved lower_temp->success optimize_catalyst Action: Switch to a more active catalyst (e.g., ZnBr₂). Monitor reaction closely. check_time->optimize_catalyst Yes check_light Is the reaction exposed to direct light? check_time->check_light No optimize_catalyst->success protect_light Action: Protect reaction from light (foil). Re-run experiment. check_light->protect_light Yes check_light->success No (Consult Further Literature) protect_light->success

Caption: Troubleshooting workflow for low tetrazole yield.

Problem 2: Loss of Carboxyl Group (True Decarboxylation)

This is a specific issue when synthesizing tetrazole-containing carboxylic acids.

Potential Cause Underlying Science (Causality) Recommended Solution
High Reaction Temperature The C-C bond between the tetrazole ring and the carboxyl group can be cleaved at elevated temperatures, especially in polar aprotic solvents like DMF or DMSO, leading to the loss of CO₂.[5]1. Use Milder Conditions: Prioritize reaction conditions at or below 100°C. 2. Protect the Carboxylic Acid: Temporarily convert the -COOH group to an ester (e.g., methyl or ethyl ester). The ester is far more stable to decarboxylation. After the tetrazole ring is formed, the ester can be hydrolyzed back to the carboxylic acid under mild basic conditions (e.g., LiOH in THF/water).
Strongly Acidic or Basic Conditions While the tetrazole ring itself is relatively stable across a range of pH, the combination of high heat and strong acid/base can catalyze the decarboxylation of the attached carboxyl group.[4]1. Use Neutral or Lewis Acid Catalysis: Employ catalysts like zinc salts (e.g., ZnBr₂) which are effective Lewis acids and do not create a highly acidic or basic environment.[19] 2. Buffer the Reaction: If a Brønsted acid is necessary, consider if buffering the system is possible, although catalyst choice is the more direct solution.
Solvent Choice Polar aprotic solvents (DMF, DMSO) can facilitate decarboxylation at high temperatures.1. Consider Alternative Solvents: For some substrates, greener solvents like water can be highly effective, especially with zinc catalysis, and may reduce decarboxylation.[19] 2. If using DMF/DMSO, adhere strictly to the lowest effective temperature.

Validated Experimental Protocols

The following protocols are designed to minimize the side reactions discussed above.

Protocol 1: Zinc-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles in Water

This protocol, adapted from the work of Demko and Sharpless, is an excellent starting point for general synthesis, prioritizing safety and stability by avoiding high temperatures and organic solvents.

Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the organic nitrile (10 mmol, 1.0 equiv), sodium azide (NaN₃) (12 mmol, 0.78 g, 1.2 equiv), and zinc bromide (ZnBr₂) (12 mmol, 2.7 g, 1.2 equiv).

  • Reaction: Add deionized water (20 mL) to the flask. Heat the mixture to reflux (approx. 100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 48 hours depending on the reactivity of the nitrile.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • CAUTION: In a well-ventilated fume hood, slowly acidify the reaction mixture to a pH of ~1 by adding 3M HCl while stirring in an ice bath. This step protonates the tetrazole but may generate toxic hydrazoic acid (HN₃).

    • The product will often precipitate upon acidification. Collect the solid by vacuum filtration, wash it with cold water, and dry it under a vacuum.

    • If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Synthesis of a Tetrazole-Containing Carboxylic Acid via an Ester Protecting Group

This protocol illustrates the strategy of protecting a carboxylic acid to prevent decarboxylation.

cluster_0 Step 1: Esterification cluster_1 Step 2: Tetrazole Formation cluster_2 Step 3: Hydrolysis Start Cyano-Carboxylic Acid (R(CN)COOH) Ester Cyano-Ester (R(CN)COOR') Start->Ester SOCl₂ / R'OH Tetrazole_Ester Tetrazole-Ester Ester->Tetrazole_Ester NaN₃, ZnBr₂ H₂O, 100°C Final_Product Target Tetrazole-Carboxylic Acid Tetrazole_Ester->Final_Product LiOH THF/H₂O

Caption: Workflow for synthesizing tetrazole-carboxylic acids.

Methodology:

Step A: Esterification of the Starting Material

  • To a solution of the cyano-carboxylic acid (10 mmol) in methanol (50 mL), add thionyl chloride (SOCl₂) (12 mmol, 0.87 mL) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the mixture and remove the solvent under reduced pressure. The resulting crude methyl ester is typically of sufficient purity to proceed to the next step.

Step B: Tetrazole Formation

  • Using the crude cyano-ester from Step A, follow the procedure outlined in Protocol 1 . The ester group is stable under these conditions.

Step C: Ester Hydrolysis

  • Dissolve the crude tetrazole-ester from Step B in a mixture of THF and water (e.g., 3:1 ratio, 40 mL).

  • Add lithium hydroxide (LiOH) (20 mmol, 0.48 g) and stir the mixture at room temperature until the reaction is complete (monitor by TLC/LC-MS).

  • Remove the THF under reduced pressure. Add water to the residue and acidify to pH ~1 with 3M HCl in a fume hood.

  • Collect the precipitated product by filtration or extract with ethyl acetate as described in Protocol 1.

By protecting the vulnerable carboxylic acid as an ester, the harsh conditions of the cycloaddition can be tolerated without decarboxylation, allowing for the synthesis of the desired product in high yield.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link][6][12]

  • A Physical Organic Approach towards Statistical Modeling of Tetrazole and Azide Decomposition. ChemRxiv. Available at: [Link][1]

  • Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules. Available at: [Link][2]

  • Why is tetrazole acidic? - Chemistry Stack Exchange. Available at: [Link][7]

  • Tetrazole - Wikipedia. Available at: [Link][3]

  • Synthesis of 1H-tetrazoles - Organic Chemistry Portal. Available at: [Link][19]

  • ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Available at: [Link][9]

  • Initial mechanisms for the unimolecular decomposition of electronically excited nitrogen-rich energetic salts with tetrazole rings. The Journal of Chemical Physics. Available at: [Link][16]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link][10]

  • Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole. ResearchGate. Available at: [Link][17]

  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. Available at: [Link][14]

  • Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances. Available at: [Link][13]

  • Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents. Available at: [5]

  • Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. SA Journal of Chemistry. Available at: [Link][15]

  • Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. ChemRxiv. Available at: [Link][4]

  • 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Bioorganic & Medicinal Chemistry. Available at: [Link][8]

  • Chapter 2 2.1 2.1 Introduction Nitrogen‐containing heterocycles are the most popular structural components of pharmace. Shodhganga. Available at: [Link][11]

  • Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. ACS Omega. Available at: [Link][18]

Sources

Technical Support Center: Optimizing Solvothermal Reaction Temperature for Tetrazole-Based MOFs

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the synthesis of tetrazole-based Metal-Organic Frameworks (MOFs). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of solvothermal synthesis. The reaction temperature is arguably one of the most critical parameters in MOF synthesis, directly influencing everything from nucleation and crystal growth to the final topology and stability of the framework.[1][2]

This document moves beyond simple protocols to provide a deeper understanding of the causal relationships between temperature and experimental outcomes. It is structured into a troubleshooting guide for specific, common issues and a set of frequently asked questions to address broader concepts.

Troubleshooting Guide: Temperature-Related Synthesis Issues

This section addresses the most common problems encountered during the solvothermal synthesis of tetrazole MOFs where temperature is a likely root cause.

Issue 1: No Crystalline Product is Formed (Amorphous Precipitate or Clear Solution)

Q: I followed a published procedure, but instead of crystals, I obtained an amorphous white powder. What went wrong?

A: This is a classic problem often rooted in the kinetics of nucleation and crystal growth. An amorphous product indicates that while the precursor components have reacted, there was insufficient energy to overcome the activation barrier for crystal nucleation and organized growth.[3]

Potential Causes & Recommended Solutions:

  • Insufficient Thermal Energy: The reaction temperature may be too low to initiate nucleation. The solvothermal process requires a certain energy input to ensure the solubility of precursors and to drive the formation of a stable, crystalline lattice.[4]

    • Solution: Perform a systematic temperature screening. Increase the reaction temperature in 10–20°C increments (e.g., from 80°C to 100°C, 120°C, and 140°C) while keeping all other parameters (concentration, time, solvent) constant. This will help identify the minimum temperature required for crystallization.

  • Rapid Precipitation: Conversely, if the precursors are highly reactive, they might precipitate out of solution as an amorphous solid before they can organize into a crystalline framework. This can happen if the deprotonation of the tetrazole linker is too rapid.

    • Solution: Consider a slower heating ramp. Instead of placing the autoclave directly into a preheated oven, program the oven to ramp up to the target temperature over several hours. This can promote the formation of fewer, higher-quality nuclei.

Below is a general workflow for troubleshooting the formation of amorphous products.

G start Problem: Amorphous Product cause1 Potential Cause: Insufficient Thermal Energy start->cause1 cause2 Potential Cause: Rapid Precipitation start->cause2 solution1 Action: Increase Temperature Systematically (e.g., +20°C increments) cause1->solution1 solution2 Action: Implement Slow Heating Ramp (e.g., 2°C/min) cause2->solution2 analysis Analyze Product (PXRD) solution1->analysis solution2->analysis analysis->start Failure end Result: Crystalline MOF analysis->end Success

Caption: Troubleshooting workflow for amorphous product formation.

Issue 2: Poor Crystallinity and/or Low Yield

Q: I managed to get a crystalline product, but the powder X-ray diffraction (PXRD) peaks are broad, and the yield is very low. How can I improve this?

A: Broad PXRD peaks suggest either very small crystallites or a poorly ordered crystalline structure. Low yield can be due to incomplete reaction or the formation of soluble side products. Temperature plays a crucial role in both of these outcomes.

Potential Causes & Recommended Solutions:

  • Kinetics vs. Thermodynamics: MOF synthesis is a delicate balance. High temperatures favor faster reaction rates but can lead to rapid nucleation, resulting in a large number of small crystals.[5] Lower temperatures may promote slower growth, leading to larger, more well-defined crystals, but the reaction may not go to completion, resulting in low yield.[6]

    • Solution: Optimize both temperature and time. A two-dimensional grid search can be effective. For example, test a matrix of conditions: 100°C, 120°C, and 140°C, each for 12, 24, and 48 hours. This allows you to decouple the effects of temperature on crystal quality from the effect of time on reaction completion.

  • Product Solubility: In some solvent systems, the desired MOF product might have some solubility that increases with temperature. At very high temperatures, you might be dissolving a portion of your product, leading to a lower isolated yield.

    • Solution: After the reaction period, allow the autoclave to cool down slowly to room temperature. A slow cooling process can encourage any dissolved product to crystallize onto existing crystals, improving both yield and crystal size. Avoid rapid quenching of the reaction vessel.

Table 1: Illustrative Example of Temperature & Time Optimization on MOF-5 Synthesis

The following table, adapted from studies on the well-known MOF-5, illustrates how temperature and time can impact crystallinity and yield.[2][5] Similar principles apply to tetrazole-based MOFs.

Temperature (°C)Time (hours)Observed Crystallinity (Qualitative)Relative Yield
10524LowLow
105144HighModerate
12012ModerateModerate
12024HighHigh
12072HighHighest
14012HighHigh
14024Moderate (potential decomposition)Moderate
Issue 3: Phase Impurities or Unexpected Crystal Structures

Q: My PXRD pattern shows a mixture of phases, or a different phase from the one reported in the literature. Why is this happening?

A: The formation of different MOF phases (polymorphs) from the same set of precursors is a well-documented phenomenon, often directed by temperature.[1] One phase might be the kinetically favored product (forms faster at lower temperatures), while another is the thermodynamically favored product (more stable, often formed at higher temperatures).[7]

Potential Causes & Recommended Solutions:

  • Temperature-Dependent Phase Stability: Many MOF systems can form different structures at different temperatures. A slight deviation from the reported synthesis temperature can be enough to favor the formation of an undesired phase.

    • Solution: Precise temperature control is critical. Ensure your oven is well-calibrated. If you suspect polymorphism, characterize the products from your systematic temperature screen (from Issue 1) very carefully. You may find that a pure kinetic phase is accessible at a lower temperature, while the pure thermodynamic phase forms at a higher temperature. A specific, narrow temperature window might be required for the desired phase.[8]

The diagram below illustrates the relationship between reaction temperature and the resulting product phase.

G cluster_0 Reaction Coordinate Precursors Metal Salt + Tetrazole Linker Kinetic Kinetic Product (Less Stable Phase) Precursors->Kinetic Low Temp (Lower Energy Barrier) Thermo Thermodynamic Product (More Stable Phase) Precursors->Thermo High Temp (Overcomes Higher Barrier) Kinetic->Thermo High Temp (Phase Transformation)

Caption: Energy landscape of MOF formation.

Experimental Protocol: Systematic Temperature Screening

This protocol provides a general framework for optimizing the reaction temperature for a novel tetrazole MOF.

Objective: To identify the optimal temperature for the synthesis of the target MOF, maximizing crystallinity and phase purity.

Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of your metal precursor (e.g., Zn(NO₃)₂·6H₂O in DMF) and your tetrazole-based linker in the chosen solvent (e.g., DMF/Ethanol mixture). This ensures consistency across all reactions.

  • Aliquot Precursors: In a series of identical Teflon-lined autoclaves (e.g., 23 mL), add the metal salt, organic linker, and solvent in the desired molar ratios.[9] Ensure the total volume is consistent and does not exceed ~70% of the autoclave's capacity.

  • Seal Autoclaves: Tightly seal each autoclave. Ensure the Teflon liner is properly seated to prevent leakage.

  • Set Up Ovens: Place the autoclaves in separate, calibrated laboratory ovens pre-set to the desired screening temperatures (e.g., 80°C, 100°C, 120°C, 140°C, 160°C).

  • Reaction: Maintain the reactions for a fixed duration (a 24-hour period is a good starting point).

  • Cooling: After the reaction time has elapsed, turn off the ovens and allow the autoclaves to cool slowly to room temperature overnight. Do not quench in water.

  • Product Isolation:

    • Carefully open each autoclave.

    • Collect the solid product by centrifugation or vacuum filtration.[6]

    • Wash the product thoroughly with fresh synthesis solvent (e.g., DMF) to remove unreacted precursors.

    • Perform a solvent exchange with a more volatile solvent (e.g., methanol or ethanol) over 24-48 hours.[10]

  • Activation & Analysis:

    • Dry the washed product in a vacuum oven at a moderate temperature (e.g., 60-120°C) to remove the volatile solvent.[9]

    • Analyze each product using Powder X-ray Diffraction (PXRD) to assess crystallinity and phase purity.

    • Determine the yield for each successful crystalline product.

Frequently Asked Questions (FAQs)

Q1: What is the typical solvothermal temperature range for synthesizing tetrazole-based MOFs? A1: The optimal temperature is highly dependent on the specific metal ion, the tetrazole linker, and the solvent system used.[11] However, a general starting range for exploratory synthesis is between 80°C and 180°C.[9] Some robust frameworks, particularly those involving high-valent metals like Zr⁴⁺, may require higher temperatures (>200°C), while others can be synthesized at or near room temperature.[12][13]

Q2: How does temperature influence the coordination mode of the tetrazole linker? A2: Temperature can significantly impact the final coordination of the tetrazole ring and even the dimensionality of the resulting framework. Higher temperatures can provide the necessary energy to favor higher coordination numbers for the metal center and promote the formation of more condensed, multi-dimensional structures (e.g., transforming a 2D layered structure into a 3D framework).[1] This is because higher temperatures can strip away coordinated solvent molecules, opening up sites on the metal for coordination with the tetrazole linkers.[1]

Q3: Can a reaction that fails at a certain temperature be "rescued"? A3: In some cases, yes. If a reaction at a lower temperature results in an amorphous product or unreacted starting materials, it is sometimes possible to reheat the same autoclave to a higher temperature to induce crystallization. This can be a useful strategy for screening without preparing multiple new samples. However, if an undesired, highly stable (thermodynamic) phase has formed, it is generally not possible to convert it back to a less stable (kinetic) phase simply by lowering the temperature. A new synthesis would be required.[7]

Q4: Beyond crystallinity, what other properties does temperature affect? A4: Reaction temperature has a cascading effect on several key material properties:

  • Porosity and Surface Area: The formation of different polymorphs at different temperatures can lead to dramatically different pore sizes and surface areas. Additionally, higher temperatures can sometimes lead to interpenetrated frameworks, which reduces the accessible pore volume.[1]

  • Thermal Stability: The phase synthesized at a higher temperature is often the more thermodynamically stable one and may exhibit a higher decomposition temperature.[14][15]

  • Defect Concentration: Temperature can influence the concentration of defects within the MOF crystal. Modulating temperature is one way to engage in "defect engineering," which can be desirable for applications like catalysis.[16]

References

  • Design, Synthesis, and Applications of Emerging Zeolitic Tetrazolate Frameworks. American Chemical Society.
  • Optimization of MOF Synthesis.
  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Journal of Chemical Health Risks.
  • MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs). Ossila.
  • A review on Metal-Organic Framework (MOF)
  • Synthetic and analytical considerations for the preparation of amorphous metal–organic frameworks. Royal Society of Chemistry.
  • A Review on Metal-Organic Frameworks (MOFS)
  • Temperature dependent CO2 behavior in microporous 1-D channels of a metal-organic framework with multiple interaction sites.
  • Trapping of Metastable Phase in Tetrazole based Metal Organic Framework: An Investigation on Phase Transition.
  • Synthesis and Characterization of Functionalized Metal-organic Frameworks.
  • Optimization of the reaction conditions.
  • Influence of temperature on metal-organic frameworks.
  • Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB.
  • Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Institut Teknologi Sepuluh Nopember.
  • Four three-dimensional metal–organic frameworks assembled from 1H-tetrazole: Synthesis, crystal structures and thermal properties. CoLab.ws.
  • Metal-organic frameworks: structure, properties, methods of synthesis and characteriz
  • Direct Synthesis of Amorphous Metal–Organic Frameworks
  • In situ synthesized 3D metal-organic frameworks (MOFs)
  • Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach. MDPI.
  • Optimization of solvothermally synthesized ZIF-67 metal organic framework and its application for Cr(VI)
  • Metal–organic frameworks (MOFs) beyond crystallinity: amorphous MOFs, MOF liquids and MOF glasses.
  • Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Elsevier.
  • Scalable Continuous Solvothermal Synthesis of Metal Organic Framework (MOF-5) Crystals.
  • Modeling the Effect of Defects and Disorder in Amorphous Metal–Organic Frameworks.
  • Naphthalene Tetrazole-Based Nickel Metal–Organic Framework as a Filler of Polycarbonate Membranes to Improve CO2 and H2 Separation.
  • Recent Progress on Microfine Design of Metal-Organic Frameworks: Structure Regulation and Gas Sorption and Separ
  • Improving MOF stability: approaches and applications.
  • Thermal Reactivity in Metal Organic Materials (MOMs): From Single-Crystal-to-Single-Crystal Reactions and Beyond.
  • Influence of Solvothermal Temperatures and Times on Crystallinity and Morphology of MOF-5.
  • Optimizing Hydrogen Storage in MOFs through Engineering of Crystal Morphology and Control of Crystal Size. American Chemical Society.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 2-(1H-tetrazol-1-yl)terephthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel molecular entities is paramount. 2-(1H-tetrazol-1-yl)terephthalic acid, a molecule featuring a bioisostere of a carboxylic acid (the tetrazole ring) appended to a versatile terephthalic acid scaffold, presents a unique spectroscopic challenge. This guide provides an in-depth analysis of the expected ¹H NMR spectral characteristics of this compound, drawing comparisons with structurally related analogues to facilitate its identification and characterization.

The Spectroscopic Signature: Predicting the ¹H NMR of 2-(1H-tetrazol-1-yl)terephthalic Acid

The protons on the terephthalic acid ring, being in a highly substituted and electronically asymmetric environment, are expected to exhibit distinct chemical shifts. The lone proton on the tetrazole ring will also present a characteristic signal. The acidic protons of the two carboxyl groups are anticipated to appear as broad singlets at a significantly downfield chemical shift, a hallmark of carboxylic acid protons which often engage in hydrogen bonding.[1][2]

Below is a table summarizing the predicted ¹H NMR data for 2-(1H-tetrazol-1-yl)terephthalic acid.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H (Tetrazole)~9.0 - 9.5Singlet1HThe electron-withdrawing nature of the adjacent nitrogen atoms significantly deshields this proton.
H (Aromatic)~8.0 - 8.5Multiplet3HThe exact chemical shifts and coupling patterns will depend on the specific electronic effects of the tetrazole and carboxyl substituents.
COOH~10 - 13Broad Singlet2HThe chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.[1][3]

Comparative Spectral Analysis: Distinguishing Features

To appreciate the unique spectral fingerprint of 2-(1H-tetrazol-1-yl)terephthalic acid, a comparison with simpler, related molecules is instructive. We will consider terephthalic acid and a generic 1-substituted tetrazole as our primary comparators.

Terephthalic Acid: A Symmetric Precursor

Terephthalic acid, being a symmetrical molecule, presents a very simple ¹H NMR spectrum.[4][5]

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Terephthalic AcidAromatic~8.1Singlet4H
COOH~13.2Broad Singlet2H

The introduction of the 1H-tetrazol-1-yl group at the 2-position of the terephthalic acid ring breaks this symmetry. This will result in a more complex splitting pattern for the aromatic protons, which will no longer be chemically equivalent.

1-Substituted Tetrazoles: The Heterocyclic Contribution

The chemical shift of the proton at the 5-position of a 1-substituted tetrazole ring is typically found in the downfield region of the spectrum, often above 9 ppm.[6] This is a direct consequence of the deshielding effect of the surrounding nitrogen atoms. For instance, in 1H-tetrazole itself, the C-H proton resonates at approximately 9.45 ppm in DMSO-d₆.[6] This provides a strong diagnostic signal for the presence of the tetrazole moiety in the target molecule.

Experimental Protocol for ¹H NMR Acquisition

Obtaining a high-quality ¹H NMR spectrum of 2-(1H-tetrazol-1-yl)terephthalic acid requires careful consideration of the experimental parameters.

Objective: To acquire a high-resolution ¹H NMR spectrum of 2-(1H-tetrazol-1-yl)terephthalic acid for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized 2-(1H-tetrazol-1-yl)terephthalic acid.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often the solvent of choice for carboxylic acids due to its ability to solubilize polar compounds and the fact that the acidic proton signals are readily observed.[3]

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the acquisition parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quantitative integration, especially for the quaternary carbons if a ¹³C spectrum is also being acquired).

      • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID).

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (for DMSO-d₆, the residual peak is at ~2.50 ppm).

    • Integrate the signals to determine the relative proton ratios.

Visualizing the Workflow and Structure

To further clarify the experimental process and the molecular structure, the following diagrams are provided.

G cluster_workflow ¹H NMR Experimental Workflow prep Sample Preparation (Dissolve in DMSO-d₆) acq Data Acquisition (400 MHz Spectrometer) prep->acq proc Data Processing (FT, Phasing, Calibration) acq->proc analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) proc->analysis

Caption: A streamlined workflow for the ¹H NMR characterization of novel organic compounds.

Caption: Molecular structure of 2-(1H-tetrazol-1-yl)terephthalic acid with key protons highlighted.

Conclusion

The ¹H NMR characterization of 2-(1H-tetrazol-1-yl)terephthalic acid is a critical step in its synthesis and application. By understanding the expected chemical shifts and multiplicities based on analogous structures, researchers can confidently identify this compound and differentiate it from starting materials and byproducts. The combination of a downfield tetrazole proton signal, a complex aromatic region, and broad carboxylic acid proton signals provides a unique and definitive spectroscopic signature.

References

  • Vertex AI Search. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.
  • ResearchGate. (n.d.). 1 H-NMR data of the tetrazole compounds | Download Table.
  • ResearchGate. (n.d.). 1H-NMR spectrum of 2-(p-chlorobenzalimino) terephthalic acid (2).
  • Royal Society of Chemistry. (2016). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole.
  • DSpace@MIT. (n.d.). APPENDIX 2 - 1H NMR Spectral parameters for substituted benzenes.
  • ChemicalBook. (n.d.). Terephthalic acid(100-21-0) 1H NMR spectrum.
  • SpectraBase. (n.d.). Terephthalic acid, dioctyl ester - Optional[1H NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). Terephthalic acid - Optional[1H NMR] - Chemical Shifts.
  • ChemicalBook. (n.d.). Dioctyl terephthalate(6422-86-2) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Tetrazole(288-94-8) 1H NMR spectrum.
  • CONICET. (2012, April 5). Experimental and GIAO 15N NMR Study of Substituent Effects in 1H- Tetrazoles.
  • (n.d.). H NMR Spectroscopy.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to Substituted Terephthalic Acids: Synthesis, Properties, and Applications in Research and Devel.
  • (2025, August 6). Syntheses, crystal structures, and properties of 2-(1H-tetrazol-1-yl) acetic acid complexes.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • (n.d.). Short Summary of 1H-NMR Interpretation.
  • Al-Qadisiyah Journal of Pure Science. (2017, July 7). Synthesis and Characterization of Some Heterocyclic Compound Tetrazole from Schiff Base.
  • National Institutes of Health. (n.d.). 2-(1H-Tetrazol-1-yl)acetic acid monohydrate - PMC.
  • PubMed. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.
  • MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.

Sources

A Senior Application Scientist's Guide to Powder X-ray Diffraction (PXRD) Analysis of Tetrazole-Based Coordination Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Pattern - PXRD as a Cornerstone in CP Characterization

Tetrazole-based coordination polymers (CPs) or metal-organic frameworks (MOFs) are a class of materials garnering significant attention for their diverse applications in gas storage, catalysis, and drug delivery. The arrangement of metal nodes and tetrazole linkers dictates the material's final properties. Powder X-ray Diffraction (PXRD) is an indispensable technique for the characterization of these crystalline materials.[1][2] It serves as the primary tool for verifying phase purity, identifying crystalline structures, and ensuring batch-to-batch consistency.[3][4] This guide moves beyond a simple recitation of protocol, offering a deeper, comparative analysis of PXRD patterns in tetrazole-based CPs, grounded in the causality of experimental choices and potential analytical pitfalls.

Part 1: The Foundational PXRD Experiment: From Bulk Sample to Diffraction Pattern

The quality of a PXRD pattern is fundamentally dependent on meticulous sample preparation and data acquisition. The goal is to obtain a diffraction pattern that is truly representative of the bulk material, free from artifacts that can lead to misinterpretation.

The 'Why': Sample Preparation is Paramount

The ideal powder sample consists of a vast number of small, randomly oriented crystallites. Deviations from this ideal state are a primary source of error.

  • Crystallite Size: Large crystallites lead to "grainy" or statistically poor data because not enough crystals are in the correct orientation to diffract. Conversely, over-grinding can introduce strain or even amorphization, leading to peak broadening. A gentle grinding with a mortar and pestle to a consistent, fine powder is typically optimal.

  • Sample Mounting & Preferred Orientation: When crystallites have a non-spherical shape (e.g., needles or plates), they can preferentially align during sample preparation, a phenomenon known as preferred orientation.[5][6][7] This systematically alters peak intensities, causing some to be stronger and others weaker than they should be, which can complicate phase identification and prevent a successful comparison with simulated patterns.[4][5][8] Using a zero-background sample holder and employing a back-loading or side-loading preparation method can significantly mitigate this issue.

Protocol: Acquiring High-Quality PXRD Data

This protocol outlines the essential steps for acquiring a standard PXRD pattern for a novel tetrazole-based CP.

  • Sample Preparation:

    • Gently grind approximately 10-20 mg of the dried CP sample in an agate mortar and pestle for 1-2 minutes to ensure homogeneity.

    • Prepare the sample holder by choosing a low-background plate (e.g., single-crystal silicon).

    • Back-load the powder into the sample holder cavity, pressing gently against a flat surface (like a glass slide) to create a smooth, level surface that is coplanar with the holder's face. Avoid excessive pressure which can induce preferred orientation.

  • Instrument Setup:

    • Use a diffractometer with a common radiation source, such as Copper (Cu Kα, λ ≈ 1.54 Å).[9]

    • Ensure the instrument is properly aligned.

    • Set the operational parameters. A typical starting point for a survey scan is:

      • 2θ Range: 5° to 50° (this covers the most information-rich region for most MOFs).

      • Step Size: 0.02° in 2θ.

      • Time per Step: 0.5 to 1 second.

  • Data Collection:

    • Mount the sample holder in the diffractometer.

    • Initiate the data collection scan. For improved particle statistics, sample spinning, if available, is highly recommended.

  • Data Processing:

    • Process the raw data file to convert it into a 2-column format (2θ vs. Intensity).

    • Perform background subtraction if necessary.

Visualization: PXRD Data Acquisition Workflow

The following diagram illustrates the key stages in acquiring a reliable PXRD pattern.

PXRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Initial Data Processing A Bulk CP Synthesis B Drying / Activation A->B C Gentle Grinding B->C D Sample Mounting (e.g., Back-loading) C->D E Instrument Setup (2θ range, step size) D->E F Run Scan (with sample spinning) E->F G Raw Data Output F->G H Pattern Visualization (2θ vs. Intensity) G->H I Phase ID, Purity Check, Unit Cell Refinement H->I Further Analysis

Caption: Workflow for obtaining a high-quality PXRD pattern.

Part 2: Comparative Analysis - Interpreting PXRD Patterns of Tetrazole-Based CPs

The true power of PXRD lies in the comparison of patterns—against theoretical models, previous batches, or potential impurities.

Case Study 1: Verifying a Known Structure (Experimental vs. Simulated)

A critical first step after synthesizing a tetrazole-based CP for which a single-crystal structure exists is to compare the experimental PXRD pattern with one simulated from the Crystallographic Information File (CIF).[10][11]

  • The 'Why': This comparison is the gold standard for confirming that the bulk, powdered sample is the same phase as the single crystal selected for structure determination.[10]

  • Interpretation:

    • Matching Peak Positions: The 2θ positions of the diffraction peaks are dictated by the unit cell dimensions (Bragg's Law). A good match in peak positions confirms you have synthesized the correct crystal lattice.[11]

    • Mismatched Intensities: It is common for the relative intensities of peaks to differ between the experimental and simulated patterns.[10] This is often due to the unavoidable effects of preferred orientation in the experimental sample, which are absent in the idealized, calculated pattern.[4]

    • Peak Shifts: Minor shifts in peak positions can occur due to differences in the temperature of data collection (single-crystal data is often collected at low temperatures, e.g., 100 K, while PXRD is usually at room temperature) or the presence of guest solvent molecules.[12]

Case Study 2: Assessing Phase Purity

PXRD is highly effective at identifying crystalline impurities.[1][3] Synthesis of tetrazole-based CPs can sometimes yield mixtures of phases or contain unreacted starting materials.

  • The 'Why': The properties of a material are highly dependent on its purity. An uncharacterized secondary phase could drastically alter experimental results for gas sorption or catalysis.

  • Interpretation:

    • An experimental pattern is overlaid with the reference patterns for the target phase and any suspected impurities (e.g., zinc oxide, unreacted ligand).

    • Peaks in the experimental pattern that cannot be accounted for by the target phase indicate the presence of an impurity. For example, in the synthesis of certain zinc-tetrazole MOFs, specific pH conditions can lead to the co-precipitation of zinc oxide (ZnO), which would appear as a distinct set of peaks in the diffractogram.[13][14]

Case Study 3: Distinguishing Polymorphs

Polymorphs are compounds with the same chemical formula but different crystal structures. This structural difference will give rise to unique PXRD patterns. For instance, controlling the pH during the synthesis of a zinc-based MOF with a 5-(3-pyridyl)tetrazolate ligand can result in either a 3D or a 2D framework, each with a distinct PXRD pattern.[13][15]

  • The 'Why': Polymorphism can have a profound impact on a material's properties, such as porosity, stability, and solubility. PXRD is the primary method for distinguishing between different polymorphic forms in a bulk sample.

  • Interpretation: Two polymorphs will have different unit cells and/or atomic arrangements, leading to different sets of peak positions and intensities in their respective PXRD patterns. A direct overlay of the patterns will clearly show these differences, allowing for unambiguous identification.

Data Presentation: Comparative PXRD Peak Data

The following table presents hypothetical but representative data for comparing two different zinc-tetrazolate CPs.

2θ Angle (°)d-spacing (Å)Relative Intensity (%) - CP-1 (3D, Cubic) Relative Intensity (%) - CP-2 (2D, Monoclinic)
8.510.410025
10.28.745100
12.17.360---
15.55.73080
17.15.25540
20.54.32065

This data is illustrative and does not represent a specific measured compound.

Visualization: Structure to Pattern Relationship

The crystal structure directly determines the powder diffraction pattern.

Structure_Pattern cluster_structure Crystal Structure A Unit Cell Parameters (a, b, c, α, β, γ) D Bragg's Law nλ = 2d sinθ A->D Determines d-spacing B Space Group Symmetry E Structure Factor Equation (Calculates Intensities) B->E C Atomic Positions (Metal, Ligand, Solvent) C->E G Peak Positions (2θ) D->G H Peak Intensities E->H F PXRD Pattern G->F H->F

Sources

A Comparative Guide to the Elemental Analysis Validation of 2-(1H-tetrazol-1-yl)terephthalic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the structural integrity and purity of any new chemical entity are paramount. 2-(1H-tetrazol-1-yl)terephthalic acid, a molecule of interest in medicinal chemistry and materials science, is no exception. Its unique structure, featuring a dicarboxylic acid and a nitrogen-rich tetrazole ring, presents specific challenges and considerations for analytical validation. This guide provides an in-depth, objective comparison of elemental analysis with alternative techniques for the validation of this compound, grounded in experimental data and established scientific principles.

The tetrazole moiety is often employed as a bioisostere for a carboxylic acid group in drug design, which can enhance the pharmacokinetic profile of a molecule.[1] Therefore, rigorous confirmation of the elemental composition of molecules like 2-(1H-tetrazol-1-yl)terephthalic acid is a critical step in the research and development pipeline.

The Cornerstone of Compositional Analysis: CHN Combustion

Elemental analysis, particularly CHN (Carbon, Hydrogen, Nitrogen) analysis, remains a fundamental technique for verifying the elemental composition of a pure organic compound.[2] The most prevalent method is combustion analysis, where a sample is burned in an excess of oxygen at high temperatures. The resulting combustion gases—carbon dioxide, water, and nitrogen oxides—are meticulously separated and quantified to determine the mass fractions of C, H, and N in the original sample.[2]

Theoretical Elemental Composition of 2-(1H-tetrazol-1-yl)terephthalic acid

The first step in any elemental analysis validation is the calculation of the theoretical elemental percentages based on the molecular formula.

Molecular Formula: C₉H₆N₄O₄ Molecular Weight: 234.17 g/mol

  • Carbon (C): (9 * 12.011) / 234.17 * 100% = 46.16%

  • Hydrogen (H): (6 * 1.008) / 234.17 * 100% = 2.58%

  • Nitrogen (N): (4 * 14.007) / 234.17 * 100% = 23.93%

  • Oxygen (O): (4 * 15.999) / 234.17 * 100% = 27.33%

A Self-Validating Experimental Protocol for Elemental Analysis

The following protocol is designed to be a self-validating system, incorporating best practices to ensure the accuracy and reliability of the results for 2-(1H-tetrazol-1-yl)terephthalic acid.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is homogenous and has been thoroughly dried to remove any residual solvents or water, which can significantly impact hydrogen and oxygen percentages. A vacuum oven at a controlled temperature (e.g., 60-80°C) is recommended.

    • Due to the dicarboxylic acid nature, the compound may be hygroscopic. Store in a desiccator prior to analysis.

    • Accurately weigh 1-3 mg of the sample into a tin capsule using a calibrated microbalance. The small sample size necessitates high precision in weighing.[3]

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide or sulfanilamide). This step is crucial for ensuring the accuracy of the measurements.

  • Combustion and Analysis:

    • The sample is introduced into a high-temperature combustion furnace (typically around 900-1000°C) with a pure oxygen environment.

    • For nitrogen-rich heterocyclic compounds, ensuring complete combustion to break down the stable ring structure is critical. Some instrumentation allows for the addition of an oxidant catalyst (e.g., tungsten(VI) oxide) to facilitate this.[4]

    • The resulting gases (CO₂, H₂O, and N₂) are passed through a reduction furnace containing copper to convert nitrogen oxides to N₂.

    • The gases are then separated by a chromatographic column and quantified by a thermal conductivity detector (TCD).

  • Data Evaluation and Acceptance Criteria:

    • The instrument software calculates the percentage of C, H, and N based on the detector signals and the sample weight.

    • The generally accepted criterion for purity in academic and pharmaceutical settings is that the experimentally found values should be within ±0.4% of the calculated theoretical values.[5]

Causality Behind Experimental Choices
  • Drying the sample: Residual water or solvents will artificially inflate the hydrogen and potentially the carbon and oxygen content, leading to inaccurate results.

  • Using a microbalance: The small sample size means that any weighing inaccuracies will be magnified in the final percentage calculations.

  • Instrument calibration: This ensures that the detector response is accurately correlated to the amount of each element.

  • Complete combustion: Incomplete combustion of the tetrazole ring will lead to lower than expected nitrogen values.

Visualizing the Elemental Analysis Workflow

elemental_analysis_workflow Elemental Analysis Workflow for 2-(1H-tetrazol-1-yl)terephthalic acid cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation Homogenize Homogenize Sample Dry Dry Sample (Vacuum Oven) Homogenize->Dry Weigh Weigh 1-3 mg (Microbalance) Dry->Weigh Combust Combustion (~1000°C in O2) Weigh->Combust Introduce Sample Reduce Reduction (NOx -> N2) Combust->Reduce Separate Gas Separation (GC) Reduce->Separate Detect Detection (TCD) Separate->Detect Calculate Calculate %C, H, N Detect->Calculate Detector Signal Compare Compare with Theoretical Calculate->Compare Validate Validate (within ±0.4%) Compare->Validate

Caption: Workflow for the elemental analysis of 2-(1H-tetrazol-1-yl)terephthalic acid.

Comparative Analysis with Alternative Techniques

While elemental analysis is a powerful tool for confirming elemental composition, it is not a standalone method for comprehensive purity assessment. Other techniques provide complementary information and may be more suitable for specific applications.

Parameter Elemental Analysis (CHN) High-Performance Liquid Chromatography (HPLC-UV) Quantitative NMR (qNMR)
Primary Measurement Elemental Composition (%C, H, N)Purity relative to a reference standardAbsolute purity and structural confirmation
Typical Precision (%RSD) < 0.5%< 2%< 1%
Limit of Detection (LOD) ~0.1% of element in sampleng to pg rangemg range
Limit of Quantification (LOQ) ~0.3% of element in samplepg to µg rangemg range
Analysis Time per Sample ~10 minutes[6]5-30 minutes15-60 minutes
Strengths Direct measure of elemental composition, high precisionHigh sensitivity for impurity detection, widely applicable[7]Provides structural information, no reference standard of the analyte needed[8]
Limitations Does not identify impurities, assumes 100% combustionRequires a reference standard for quantification, may not detect all impuritiesLower sensitivity, requires a pure internal standard[8]

Data in the table is compiled from various sources and represents typical values. Actual performance may vary depending on the specific instrument and method.

Making an Informed Decision: A Logical Framework

The choice of analytical technique depends on the specific goals of the analysis. The following logical framework can guide this decision-making process.

decision_framework Decision Framework for Analytical Method Selection Start Goal of Analysis? Confirm_Structure Confirm Elemental Composition? Start->Confirm_Structure Quantify_Purity Quantify Purity? Start->Quantify_Purity Identify_Impurities Identify Unknown Impurities? Start->Identify_Impurities Confirm_Structure->Quantify_Purity No EA Elemental Analysis Confirm_Structure->EA Yes Quantify_Purity->Identify_Impurities No HPLC HPLC-UV/MS Quantify_Purity->HPLC Relative to Standard qNMR qNMR Quantify_Purity->qNMR Absolute Purity Identify_Impurities->Start No, re-evaluate goal LCMS LC-MS/MS Identify_Impurities->LCMS Yes

Caption: A logical framework for selecting the appropriate analytical method.

Conclusion: An Integrated Approach to Validation

For the comprehensive validation of 2-(1H-tetrazol-1-yl)terephthalic acid, a multi-faceted approach is recommended. Elemental analysis serves as an indispensable tool for confirming the fundamental elemental composition, providing a high degree of confidence in the molecular formula.[2] However, it should be complemented by a high-resolution separation technique like HPLC to detect and quantify any process-related impurities or degradation products.[7] For establishing a primary standard or for absolute purity determination without a specific reference material, qNMR is the method of choice.[8] By integrating the data from these orthogonal techniques, researchers and drug development professionals can build a robust and defensible analytical package for this promising molecule.

References

  • Analytik Jena. (n.d.). Determination of Elemental Impurities in Pharmaceuticals by ICP-MS in accordance with ICH Q3D and USP 232 and 233 using the Example of Folic Acid. Retrieved from [Link]

  • Juniper Publishers. (2018, August 30). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Retrieved from [Link]

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  • MDPI. (2024, December 30). Advances in Quantitative Analytical Methods for Solid Drugs. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

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  • Analytical method development and validations of API by using suitable analytical technique. (2025, June 12). [Source name not available]. Retrieved from [Link]

  • ARUM. (2018, October 24). ORGANIC ELEMENTAL ANALYZER (CHNS/O). Retrieved from [Link]

  • Elemental Lab. (n.d.). CHN |Total Carbon, Hydrogen, Nitrogen Analysis. Retrieved from [Link]

  • Cooperative Institute for Research in Environmental Sciences. (2007, August 1). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Retrieved from [Link]

  • INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • VELP Scientifica. (n.d.). CHNS Determination in reference soil samples. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Syntheses, crystal structures, and properties of 2-(1H-tetrazol-1-yl) acetic acid complexes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Characterization of Nanosized Uranyl Coordination Polymers Derived from Terephthalic Acid and Azoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and characterization of some novel tetrazole liquid crystals. Retrieved from [Link]

  • PubMed. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Terephthalic acid (CAS 100-21-0). Retrieved from [Link]

  • Zanco Journal of Pure and Applied Sciences. (2022, December 20). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Retrieved from [Link]

  • PMC. (n.d.). 2-(1H-Tetrazol-1-yl)acetic acid monohydrate. Retrieved from [Link]

  • Journal of Nanostructures. (2024, July 15). Tetrazole Derivatives from Quinaldic Acid: Estimation of the Biological and Antioxidant Properties. Retrieved from [Link]

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A Senior Application Scientist's Guide to Distinguishing 2-(1H-tetrazol-1-yl)terephthalic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of materials science and medicinal chemistry, functionalized aromatic dicarboxylic acids serve as fundamental building blocks. 2-(1H-tetrazol-1-yl)terephthalic acid is a prime example, ingeniously combining the rigid, bidentate coordination geometry of terephthalic acid with the tetrazole moiety, a well-established bioisostere for carboxylic acids.[1][2] This unique structure is highly valuable for designing novel metal-organic frameworks (MOFs) and developing new therapeutic agents.

However, the synthesis of this molecule is often accompanied by the formation of closely related isomers, which can drastically alter the final product's properties. The primary challenge lies in distinguishing the desired N1-substituted regioisomer from its N2-substituted counterpart and other potential constitutional isomers. Undetected isomeric impurities can lead to inconsistent material properties, failed crystallizations, and unpredictable pharmacological profiles.

This guide provides an in-depth, technically-grounded comparison of analytical methodologies to reliably distinguish these critical isomers. We will move beyond simple data reporting to explain the underlying principles behind each technique, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Chapter 1: The Isomeric Landscape

Before delving into analytical techniques, it is crucial to understand the structural nuances of the isomers . The term "2-(1H-tetrazol-1-yl)terephthalic acid" specifically refers to one isomer, but synthetic routes can yield others. The two most critical and common isomers to differentiate are the N1 and N2 regioisomers.

  • 2-(1H-tetrazol-1-yl)terephthalic acid (The N1 Isomer): The target molecule, where the terephthalic acid backbone is connected to the first nitrogen atom of the tetrazole ring.

  • 2-(2H-tetrazol-2-yl)terephthalic acid (The N2 Isomer): The primary regioisomeric impurity, where the connection is at the second nitrogen atom.

  • Constitutional Isomers: While less common depending on the starting materials, isomers based on phthalic acid (1,2-dicarboxylic) or isophthalic acid (1,3-dicarboxylic) backbones could also be present.[3][4]

These isomers, while having the same molecular formula and mass, exhibit subtle differences in their electronic distribution, steric profile, and hydrogen-bonding capabilities. These differences are the key to their successful separation and characterization.

Isomers cluster_main Key Isomers of Tetrazolyl-Benzenedicarboxylic Acid cluster_types Types of Isomerism N1 2-(1H-Tetrazol-1-yl)terephthalic Acid (N1 Regioisomer) Regio Regioisomers (Same connectivity, different attachment point on tetrazole) N1->Regio share same backbone N2 2-(2H-Tetrazol-2-yl)terephthalic Acid (N2 Regioisomer) N2->Regio Const Constitutional Isomers (e.g., based on Phthalic or Isophthalic Acid) Constitutional Constitutional Isomers (Different connectivity on benzene ring) Const->Constitutional

Figure 1: Logical relationship between the primary regioisomers and potential constitutional isomers.

Chapter 2: Spectroscopic Characterization: The First Line of Inquiry

Spectroscopic methods provide the most rapid and information-rich approach to identifying and differentiating isomers in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR is unparalleled for elucidating the precise chemical structure of organic molecules and is the most powerful technique for distinguishing the isomers of 2-(1H-tetrazol-1-yl)terephthalic acid.[2][5]

Causality Behind Experimental Choices: The key to using NMR effectively is understanding that the chemical environment of each nucleus (¹H and ¹³C) is exquisitely sensitive to its surroundings. The different placement of the bulky and electron-withdrawing tetrazole ring in each isomer creates unique electronic and spatial environments, resulting in distinct NMR spectra.

¹H NMR Spectroscopy: The aromatic region (typically 7.0-9.0 ppm) is highly diagnostic.

  • N1 vs. N2 Isomers: The most telling signal is the proton on the tetrazole ring (C5-H). This proton in 1-substituted tetrazoles typically resonates significantly downfield (e.g., 9.0-9.8 ppm) compared to many other aromatic protons due to the electronic structure of the ring.[6] The exact position will differ between the N1 and N2 isomers. Furthermore, the protons on the terephthalic acid ring adjacent to the tetrazole substituent will experience different electronic effects, leading to subtle but measurable shifts in their signals between the two regioisomers.

  • Symmetry: For the terephthalic acid-based isomers, the substitution at the 2-position makes all three aromatic protons chemically distinct, leading to a complex but unique set of multiplets for each isomer. In contrast, a more symmetric constitutional isomer (e.g., 5-(1H-tetrazol-1-yl)isophthalic acid) would show a simpler splitting pattern.

¹³C NMR Spectroscopy: The carbon spectrum provides unambiguous evidence of isomerism.

  • Key Differentiator: The chemical shift of the tetrazole ring carbon (C5) is exceptionally sensitive to the substitution pattern. A significant difference in the C5 chemical shift (often several ppm) is expected between the N1 and N2 isomers, providing a clear diagnostic marker.[7]

  • Symmetry and Signal Count: The number of distinct signals in the aromatic region corresponds to the number of chemically non-equivalent carbons. Due to symmetry, different constitutional isomers will present a different number of aromatic carbon signals.[5]

Two-Dimensional (2D) NMR: For absolute confirmation, 2D NMR techniques like HSQC and HMBC are invaluable.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate arbiter. An HMBC experiment will reveal long-range (2-3 bond) correlations between protons and carbons. A correlation between the tetrazole C5-H proton and the carbon atom of the benzene ring at the point of attachment (C2) provides irrefutable proof of the N1 or N2 connectivity.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for polar aromatic acids). Ensure the sample is fully dissolved.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing chemical shifts to 0.00 ppm.[8]

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR: Acquire at least 16 scans with a relaxation delay of 2 seconds.

    • ¹³C NMR: Acquire at least 1024 scans with a relaxation delay of 2-5 seconds.

    • HMBC: Set the experiment to optimize for long-range couplings of 8-10 Hz.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Integrate ¹H signals and assign all peaks by analyzing chemical shifts, multiplicities, and 2D correlations.

Mass Spectrometry (MS): Confirmation and Fragmentation

Mass spectrometry is essential for confirming the molecular weight and can offer structural clues through fragmentation analysis.[8]

Causality Behind Experimental Choices: While isomers have the same molecular mass, their fragmentation patterns under tandem MS (MS/MS) conditions can differ. The stability of the bonds connecting the two ring systems and within the tetrazole ring itself is slightly different for each regioisomer, leading to distinct fragment ions.

  • Ionization: Electrospray Ionization (ESI) is the preferred method for these polar compounds.

  • Characteristic Fragmentation: Tetrazoles exhibit characteristic fragmentation pathways. In positive ion mode, a common loss is hydrazoic acid (HN₃), while in negative ion mode, the loss of a nitrogen molecule (N₂) is frequently observed.[1][8] The relative abundance of these and other fragment ions can serve as a fingerprint to differentiate the N1 and N2 isomers.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a solvent like methanol or acetonitrile/water.

  • Ionization Mode: For these acidic molecules, negative ion mode is often preferred and may give a strong deprotonated molecule [M-H]⁻. Positive ion mode can also be used, often with the addition of a small amount of formic acid to promote protonation [M+H]⁺.[8]

  • MS/MS Analysis: Isolate the parent ion ([M-H]⁻ or [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Analysis: Compare the fragmentation patterns of different samples. Reproducible differences in the relative intensities of key fragment ions are indicative of different isomers.

Chapter 3: Chromatographic Separation: Isolating the Isomers

Physical separation of the isomers is critical for both purification and quantitative analysis. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[3]

Causality Behind Experimental Choices: The principle of chromatography relies on the differential partitioning of analytes between a stationary phase and a mobile phase. The subtle differences in polarity, hydrophobicity, and ion-exchange character among the isomers can be exploited to achieve separation.[9]

  • Reversed-Phase (RP-HPLC): This is the most common starting point. Using a C18 column, separation is based on polarity. While the isomers are structurally similar, their dipole moments and hydrophobicity may be different enough to allow for baseline separation with careful optimization of the mobile phase (e.g., acetonitrile/water gradient with an acid modifier like formic or trifluoroacetic acid).

  • Mixed-Mode Chromatography: Columns that offer both reversed-phase and anion-exchange characteristics are particularly powerful for separating isomers of aromatic acids.[3] The carboxylic acid groups can be ionized at appropriate pH, allowing the anion-exchange mechanism to provide an additional, highly selective retention mechanism.

  • Hydrogen Bonding Chromatography: Specialized columns (e.g., SHARC™) that separate based on hydrogen bonding can be extremely effective, as the presentation of hydrogen bond donors and acceptors differs between the isomers.[10]

Experimental Protocol: HPLC Separation

  • Column: Use a high-resolution column, such as a Core-shell C18 (e.g., 100 x 4.6 mm, 2.7 µm) or a mixed-mode column.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a low percentage of B (e.g., 10%) and run a linear gradient to a higher percentage (e.g., 90%) over 15-20 minutes. This broad gradient will help resolve closely eluting peaks.

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Detection: UV detection at a wavelength where all isomers absorb, typically around 270 nm.[9]

  • Analysis: Inject standards of each known isomer if available to determine retention times. For an unknown mixture, collect the fractions for subsequent NMR analysis to identify each peak.

Workflow Start Isomeric Mixture Sample HPLC 1. HPLC-UV Analysis (Method Development) Start->HPLC Check Baseline Separation? HPLC->Check Optimize Optimize Method (Gradient, Column, pH) Check->Optimize No LCMS 2. LC-MS Analysis Check->LCMS Yes Optimize->HPLC MW_Confirm Confirm MW of Peaks ([M-H]⁻ or [M+H]⁺) LCMS->MW_Confirm Fraction 3. Preparative HPLC (Fraction Collection) MW_Confirm->Fraction NMR 4. NMR Analysis of Fractions (¹H, ¹³C, HMBC) Fraction->NMR ID 5. Unambiguous Isomer ID NMR->ID

Figure 2: A logical workflow for the separation and identification of isomers.

Chapter 4: The Gold Standard: Single-Crystal X-ray Diffraction

When absolute, undeniable proof of structure is required, single-crystal X-ray diffraction is the ultimate technique. It provides a three-dimensional map of electron density in the crystal, allowing for the precise determination of atomic positions and connectivity.[11]

Causality Behind Experimental Choices: X-ray diffraction directly visualizes the molecular structure. This bypasses any ambiguity in spectral interpretation and provides definitive proof of the substitution pattern on both the benzene and tetrazole rings. It is the only technique that can reveal the solid-state conformation, packing, and intermolecular interactions (like hydrogen bonding) that govern the material's bulk properties.[12]

The primary challenge is experimental: growing a single crystal of sufficient quality. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

Comparative Summary

TechniqueStrengthsWeaknessesPrimary Application
¹H, ¹³C, 2D NMR Unambiguous structural elucidation; Differentiates N1/N2 regioisomers and constitutional isomers.[2][13]Requires pure samples (or chromatographically separated fractions); Can be complex to interpret without expertise.Primary Identification & Structural Proof
Mass Spectrometry Confirms molecular weight; Fragmentation patterns can provide isomeric "fingerprints".[1]Isomers have identical mass; Fragmentation may not always be sufficiently distinct.Confirmation & Purity Check
HPLC Excellent for separation and quantification; Can be scaled for purification.[3][14]Requires method development; Identification is based on retention time, requiring standards or fraction collection.Separation & Quantification
X-ray Diffraction Absolute, "gold standard" proof of structure and stereochemistry.[11]Requires high-quality single crystals, which can be difficult to obtain.Definitive Structural Confirmation

Conclusion

Distinguishing the isomers of 2-(1H-tetrazol-1-yl)terephthalic acid is a critical step in ensuring the integrity and reproducibility of research in both materials science and drug discovery. A multi-faceted analytical approach is essential for success. The recommended workflow begins with HPLC for separation and quantification, coupled with Mass Spectrometry to confirm the molecular weight of the separated components. Each isolated fraction should then be subjected to a full suite of NMR experiments (¹H, ¹³C, and HMBC) for unambiguous structural assignment. For final, definitive proof, particularly for publication or patent filings, obtaining a structure via single-crystal X-ray diffraction is the ultimate goal. By understanding the causality behind each technique and applying this rigorous, self-validating workflow, researchers can confidently characterize their materials and advance their scientific objectives.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.